A 71915
Description
Properties
CAS No. |
132956-87-7 |
|---|---|
Molecular Formula |
C69H116N26O15S2 |
Molecular Weight |
1614.0 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12S,15R,24S,27R,31R,32R,38R)-27-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3,12-bis[(2S)-butan-2-yl]-32-carbamoyl-24-(cyclohexylmethyl)-6,15,31-tris[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,20,23,26,34,37-undecaoxo-29,30-dithia-1,4,7,10,13,16,19,22,25,33,36-undecazatricyclo[36.8.0.040,45]hexatetraconta-40,42,44-trien-9-yl]acetic acid |
InChI |
InChI=1S/C69H116N26O15S2/c1-5-36(3)53-64(109)90-45(30-52(99)100)61(106)88-43(22-14-26-82-68(76)77)60(105)94-54(37(4)6-2)65(110)95-34-40-19-11-10-18-39(40)29-47(95)63(108)86-33-51(98)92-55(56(71)101)48(23-15-27-83-69(78)79)112-111-35-46(91-57(102)41(70)20-12-24-80-66(72)73)62(107)89-44(28-38-16-8-7-9-17-38)58(103)85-31-49(96)84-32-50(97)87-42(59(104)93-53)21-13-25-81-67(74)75/h10-11,18-19,36-38,41-48,53-55H,5-9,12-17,20-35,70H2,1-4H3,(H2,71,101)(H,84,96)(H,85,103)(H,86,108)(H,87,97)(H,88,106)(H,89,107)(H,90,109)(H,91,102)(H,92,98)(H,93,104)(H,94,105)(H,99,100)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t36-,37-,41-,42+,43-,44-,45-,46-,47+,48+,53-,54-,55-/m0/s1 |
InChI Key |
TZQXLCWSYQJGKV-YGLLJKSHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NCC(=O)N[C@@H]([C@H](SSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)[C@H](CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)[C@@H](C)CC)CCCN=C(N)N)CC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O |
Appearance |
Solid powder |
Other CAS No. |
132956-87-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(Arg(6)-Cha(8))ANP-(6-15)-D-Tic-Arg-Cys-NH2 (arginyl(6)-cyclohexylalanyl(8))ANP-(6-15)-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-arginyl-cysteinamide A 71915 A-71915 A71915 |
Origin of Product |
United States |
Foundational & Exploratory
A 71915: A Potent Antagonist of Natriuretic Peptide Receptor A - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 71915 is a synthetic peptide that acts as a highly potent and competitive antagonist of the Natriuretic Peptide Receptor A (NPR-A), also known as Guanylyl Cyclase-A (GC-A).[1][2][3][4] This receptor is the primary target for the endogenous natriuretic peptides, Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), which play crucial roles in cardiovascular and renal homeostasis.[5][6] By blocking the action of ANP and BNP at NPR-A, this compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NPR-A signaling pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Chemical and Physical Properties
This compound is a peptide with the sequence Arg-Cys-Xaa-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Xaa-Arg-Cys-NH2, where Xaa at position 3 is Cyclohexylalanine (Cha) and Xaa at position 11 is D-Tic. It has a disulfide bridge between the two Cysteine residues.[1]
| Property | Value |
| Molecular Formula | C69H116N26O15S2 |
| Molecular Weight | 1613.95 g/mol [1][3] |
| Sequence | H-Arg-Cys-Cha-Gly-Gly-Arg-Ile-Asp-Arg-Ile-D-Tic-Arg-Cys-NH2 (Disulfide bridge: Cys2-Cys13)[1] |
| Solubility | Soluble in water to 1 mg/mL[1] |
| CAS Number | 132956-87-7[1][3] |
Mechanism of Action
This compound exerts its effects by competitively binding to the NPR-A receptor, thereby preventing the binding of its natural ligands, ANP and BNP. The binding of ANP or BNP to NPR-A normally activates the receptor's intrinsic guanylyl cyclase activity, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[5][6] cGMP, a crucial second messenger, then activates downstream effectors such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs).[5] This signaling cascade ultimately mediates a range of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to the regulation of blood pressure and fluid balance.[5][6] By blocking this initial binding step, this compound effectively inhibits the entire downstream signaling pathway, making it a powerful tool to study the consequences of NPR-A blockade.
Quantitative Data
The potency and competitive nature of this compound as an NPR-A antagonist have been quantified in various in vitro and in vivo studies.
In Vitro Binding Affinity and Potency
| Parameter | Cell Line/Tissue | Value | Reference(s) |
| pKi | - | 9.18 | [1][2][3][4] |
| Ki | - | 0.65 nM | [2][3] |
| pA2 | NB-OK-1 cells | 9.48 | [2][3] |
| pA2 | Human fat cells | 7.51 | [3] |
In Vivo Effects
| Experimental Model | Effect of this compound | Dose | Reference(s) |
| BNP-induced scratching in mice | Reduction of scratching behavior | 5 µl (i.m.) | [2] |
| Blood pressure in mice | Attenuation of NS-398-induced blood pressure decrease | 30 µg/kg/day | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
NPR-A Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NPR-A receptor by measuring its ability to displace a radiolabeled ligand, typically [125I]-ANP.
Materials:
-
Cell membranes prepared from cells expressing NPR-A (e.g., NB-OK-1 cells)
-
[125I]-ANP (radioligand)
-
This compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, combine cell membranes, a fixed concentration of [125I]-ANP (typically at or below its Kd), and varying concentrations of this compound. For non-specific binding control wells, add a high concentration of unlabeled ANP.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of [125I]-ANP against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for NPR-A competitive radioligand binding assay.
cGMP Accumulation Assay
This assay measures the ability of this compound to inhibit ANP-stimulated cGMP production in whole cells.
Materials:
-
NPR-A expressing cells (e.g., NB-OK-1 cells)
-
Cell culture medium
-
ANP
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit
Procedure:
-
Cell Culture: Culture NPR-A expressing cells to near confluency in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 10-15 minutes).
-
Treatment: Add varying concentrations of this compound to the cells, followed by a fixed concentration of ANP to stimulate cGMP production. Include control wells with no treatment, ANP alone, and this compound alone.
-
Incubation: Incubate the cells for a specific time (e.g., 10-30 minutes) at 37°C.
-
Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.
-
cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a cGMP EIA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Determine the IC50 of this compound for the inhibition of ANP-stimulated cGMP production. The pA2 value, a measure of antagonist potency, can be calculated from the Schild plot.
Workflow for cGMP accumulation assay.
Signaling Pathways
The antagonism of NPR-A by this compound blocks the canonical natriuretic peptide signaling pathway.
NPR-A signaling pathway and the antagonistic action of this compound.
Conclusion
This compound is a cornerstone research tool for investigating the physiological and pathological roles of the NPR-A signaling pathway. Its high potency and competitive antagonism allow for precise modulation of this pathway in a variety of experimental settings. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of cardiovascular, renal, and other systems where natriuretic peptide signaling is of interest. The lack of clinical development of this compound underscores its primary role as a preclinical investigational compound.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Brakes of Adipose Tissue Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diuretic and natriuretic action of rat atrial natriuretic peptide (6-33) administered intracerebroventricularly in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
A-71915: A Potent and Selective Natriuretic Peptide Receptor-A Antagonist
An In-depth Technical Guide on the Discovery and Initial Characterization of A-71915 for Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive overview of the discovery, initial biochemical and pharmacological characterization of A-71915, a potent and competitive antagonist of the natriuretic peptide receptor-A (NPRA). A-71915 has served as a critical tool for elucidating the physiological roles of the atrial natriuretic peptide (ANP) signaling cascade in various tissues.
Discovery and Structure
A-71915 was first described by Delporte and colleagues in 1992 as a result of systematic modifications of the native Atrial Natriuretic Peptide (ANP) sequence.[1] The primary research identified A-71915 as a potent antagonist in human neuroblastoma NB-OK-1 cells, which exclusively express ANPA receptors.[1]
Chemically, A-71915 is a modified ANP analogue with the structure: [Arg6, Cha8]ANP-(6-15)-D-Tic-Arg-Cys-NH2 . This modification involves a shortened Cys7-Cys18 bridge and the incorporation of a hydrophobic Tetrahydroisoquinoline (Tic) residue.[1]
Quantitative Pharmacological Data
The initial characterization of A-71915 yielded key quantitative data defining its potency and competitive nature as an NPRA antagonist. These findings are summarized in the table below.
| Parameter | Value | Cell Line/Tissue | Reference |
| pKi | 9.18 | Human Neuroblastoma NB-OK-1 cells | [1] |
| Ki | 0.65 nM | Human Neuroblastoma NB-OK-1 cells | |
| pA2 | 9.48 | Human Neuroblastoma NB-OK-1 cells (vs. rat ANP-induced cGMP production) | [1] |
| pA2 | 7.51 | Human fat cells | [2] |
| Molecular Formula | C69H116N26O15S2 | N/A | |
| Molecular Weight | 1613.95 | N/A |
Mechanism of Action and Signaling Pathways
A-71915 exerts its effects by competitively binding to the Natriuretic Peptide Receptor-A (NPRA), thereby preventing the binding of the endogenous ligand, Atrial Natriuretic Peptide (ANP). This antagonism directly inhibits the downstream signaling cascade initiated by ANP.
ANP/NPRA Signaling Pathway and its Inhibition by A-71915
The binding of ANP to NPRA activates the receptor's intrinsic guanylyl cyclase activity, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP, a second messenger, then activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream target proteins, mediating the physiological effects of ANP. A-71915 blocks the initial step of this pathway.
General ANP signaling pathway and the inhibitory action of A-71915.
Signaling Pathway in Adipocyte Lipolysis
In human adipocytes, the ANP/NPRA/cGMP signaling pathway plays a role in stimulating lipolysis.[3][4][5] The activation of PKG leads to the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin 1, key enzymes in the breakdown of triglycerides.[3] A-71915 has been instrumental in demonstrating this pathway by blocking ANP-induced lipolysis.[2]
ANP-mediated lipolysis in adipocytes and its inhibition by A-71915.
Signaling Pathway in Renal Glomeruli
In the kidney, ANP plays a crucial role in regulating blood pressure and fluid homeostasis.[6][7][8][9] By binding to NPRA in the glomeruli, ANP increases the glomerular filtration rate (GFR) and inhibits sodium reabsorption in the collecting ducts, leading to natriuresis and diuresis.[6][7] A-71915 has been used to study these renal effects by blocking ANP-induced cGMP production in isolated rat glomeruli.[10]
Renal effects of ANP and their blockade by A-71915.
Experimental Protocols
The initial characterization of A-71915 involved several key experimental procedures. Detailed methodologies for these experiments are provided below.
Solid-Phase Peptide Synthesis of A-71915
The synthesis of A-71915, being a peptide analogue, is achieved through solid-phase peptide synthesis (SPPS).
Workflow for Solid-Phase Peptide Synthesis:
Workflow for the synthesis of A-71915.
Methodology:
-
Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin) is used to generate a C-terminally amidated peptide.
-
First Amino Acid Attachment: The first C-terminal amino acid, Fmoc-Cys(Trt)-OH, is coupled to the resin.
-
Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the A-71915 sequence, including the non-standard amino acids D-Tic and Cha.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Cyclization: The linear peptide is subjected to oxidation (e.g., air oxidation or using potassium ferricyanide) to form the disulfide bond between the two cysteine residues.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of A-71915 for the NPRA receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing NPRA (e.g., NB-OK-1 cells). Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.
-
Assay Incubation: In a multi-well plate, a constant concentration of a radiolabeled ANP analogue (e.g., [¹²⁵I]-ANP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled A-71915.
-
Non-specific Binding Control: A set of wells containing a high concentration of unlabeled ANP is included to determine non-specific binding.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of A-71915, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (cGMP Production)
This assay measures the ability of A-71915 to inhibit ANP-stimulated cGMP production, providing a measure of its functional potency (pA2).
Methodology:
-
Cell Culture: NPRA-expressing cells (e.g., NB-OK-1 cells or isolated rat glomeruli) are cultured in appropriate media.
-
Pre-incubation with Antagonist: Cells are pre-incubated with increasing concentrations of A-71915 for a defined period (e.g., 15-30 minutes).
-
Stimulation with Agonist: A fixed concentration of ANP is added to the cells to stimulate cGMP production.
-
Termination of Reaction: After a specific incubation time, the reaction is terminated by adding a reagent to lyse the cells and inhibit phosphodiesterase activity (e.g., ice-cold ethanol or a specific phosphodiesterase inhibitor).
-
cGMP Quantification: The intracellular cGMP concentration is measured using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The concentration of A-71915 that causes a 50% inhibition of the ANP-stimulated cGMP response (IC50) is determined. The pA2 value is then calculated using the Schild equation to quantify the competitive antagonism.
Lipolysis Assay
This assay assesses the effect of A-71915 on ANP-stimulated lipolysis in adipocytes.
Methodology:
-
Adipocyte Isolation: Primary adipocytes are isolated from adipose tissue by collagenase digestion.
-
Pre-incubation with Antagonist: Isolated adipocytes are pre-incubated with A-71915 at various concentrations.
-
Stimulation of Lipolysis: Lipolysis is stimulated by adding ANP to the adipocyte suspension. A positive control with a known lipolytic agent (e.g., isoproterenol) is typically included.
-
Incubation: The adipocytes are incubated for a set period (e.g., 1-2 hours) at 37°C.
-
Measurement of Lipolysis Products: The amount of glycerol or free fatty acids released into the incubation medium is quantified using enzymatic colorimetric assays.
-
Data Analysis: The inhibitory effect of A-71915 on ANP-stimulated glycerol or free fatty acid release is calculated and plotted to determine the potency of the antagonist in this functional assay.
References
- 1. Discovery of a potent atrial natriuretic peptide antagonist for ANPA receptors in the human neuroblastoma NB-OK-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natriuretic peptides: a new lipolytic pathway in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANP-induced signaling cascade and its implications in renal pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atrial natriuretic peptide causes pre-glomerular vasodilatation and post-glomerular vasoconstriction in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
A-71915 Peptide: A Technical Guide to its Structure, Sequence, and Antagonistic Action on the Natriuretic Peptide Receptor A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the A-71915 peptide, a potent and selective competitive antagonist of the Natriuretic Peptide Receptor A (NPRA). This document details its structure, amino acid sequence, and key quantitative metrics of its biological activity. Furthermore, it outlines the detailed experimental protocols for assays crucial to its characterization and visualizes the associated signaling pathways and experimental workflows.
Peptide Structure and Sequence
A-71915 is a synthetic peptide analog of atrial natriuretic peptide (ANP). Its structure is characterized by a disulfide bridge and the inclusion of non-standard amino acids, which contribute to its antagonistic properties and stability.
Amino Acid Sequence: Arg-Cys-{Cha}-Gly-Gly-Arg-Ile-Asp-Arg-Ile-{d-Tic}-Arg-Cys-NH2
-
Modifications:
-
{Cha}: Cyclohexylalanine at position 3
-
{d-Tic}: D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at position 11
-
A disulfide bridge exists between the Cysteine residues at positions 2 and 13.
-
The C-terminus is amidated.
-
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 1613.95 g/mol | |
| Molecular Formula | C69H116N26O15S2 |
Quantitative Biological Activity
A-71915 acts as a highly potent and competitive antagonist at the Natriuretic Peptide Receptor A (NPRA). Its efficacy has been quantified through various in vitro assays.
| Parameter | Value | Description | Cell Line | Reference |
| pKi | 9.18 | The negative logarithm of the inhibitory constant (Ki), indicating high binding affinity. | - | |
| Ki | 0.65 nM | The concentration of A-71915 that will bind to half the binding sites at equilibrium. | - | |
| pA2 | 9.48 | A measure of the potency of a competitive antagonist. | NB-OK-1 | |
| pA2 | 7.51 | A measure of the potency of a competitive antagonist. | Human Fat Cells |
Experimental Protocols
The following sections detail the methodologies used to characterize the biological activity of A-71915.
Radioligand Displacement Assay
This assay is employed to determine the binding affinity (Ki) of A-71915 for the NPRA receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of A-71915 for the NPRA receptor.
Materials:
-
Radioligand: [125I]-Atrial Natriuretic Peptide ([125I]ANP)
-
Competitor: A-71915
-
Cell Membranes: Prepared from cells expressing NPRA (e.g., NB-OK-1 cells).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture NPRA-expressing cells and harvest. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [125I]ANP to each well.
-
Competition: Add increasing concentrations of A-71915 to the wells. For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled ANP.
-
Incubation: Add the cell membrane preparation to each well and incubate the plate, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the A-71915 concentration. Determine the IC50 value (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cGMP Production Assay
This functional assay measures the ability of A-71915 to inhibit the ANP-stimulated production of cyclic guanosine monophosphate (cGMP), the second messenger of NPRA activation.
Objective: To determine the functional antagonist potency (pA2) of A-71915.
Materials:
-
Agonist: Atrial Natriuretic Peptide (ANP)
-
Antagonist: A-71915
-
Cells: Whole cells expressing NPRA (e.g., NB-OK-1 cells).
-
Cell Culture Medium
-
Phosphodiesterase inhibitor: e.g., IBMX, to prevent cGMP degradation.
-
Lysis Buffer
-
cGMP Immunoassay Kit: (e.g., Radioimmunoassay (RIA) or ELISA kit)
Procedure:
-
Cell Culture: Culture NPRA-expressing cells in appropriate plates until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of A-71915 for a defined period.
-
Stimulation: Add a fixed concentration of ANP to the wells to stimulate cGMP production. Include control wells with no ANP (basal), ANP alone, and A-71915 alone. A phosphodiesterase inhibitor is typically included during this step.
-
Incubation: Incubate for a specific time to allow for cGMP accumulation.
-
Cell Lysis: Terminate the reaction and lyse the cells using a lysis buffer to release the intracellular cGMP.
-
cGMP Measurement: Quantify the amount of cGMP in the cell lysates using a competitive immunoassay (RIA or ELISA).
-
Data Analysis: Plot the cGMP concentration against the ANP concentration in the presence of different concentrations of A-71915. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
Signaling Pathway
A-71915 exerts its effect by competitively inhibiting the binding of endogenous ligands like ANP and BNP to the Natriuretic Peptide Receptor A (NPRA). This receptor is a transmembrane guanylate cyclase.
Mechanism of Action:
-
Ligand Binding: In the absence of an antagonist, ANP or BNP binds to the extracellular domain of NPRA.
-
Receptor Dimerization and Activation: Ligand binding induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular guanylate cyclase domain.
-
cGMP Production: The activated guanylate cyclase catalyzes the conversion of GTP to cGMP.
-
Downstream Effects: cGMP acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG), which in turn mediate various physiological responses including vasodilation, natriuresis, and diuresis.
-
Antagonism by A-71915: A-71915 binds to the NPRA receptor but does not activate it. By occupying the binding site, it prevents ANP and BNP from binding and initiating the signaling cascade, thereby inhibiting cGMP production and the subsequent physiological effects.
A-71915: An In-Depth Technical Guide to its In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of A-71915, a potent and selective antagonist of the Natriuretic Peptide Receptor-A (NPR-A). This document details its mechanism of action, quantitative binding affinities, and functional effects in various cellular systems. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate further research and drug development efforts.
Core Mechanism of Action
A-71915 functions as a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A), also known as NPRA.[1][2][3] It exerts its effects by binding to NPR-A and preventing the binding of its endogenous ligands, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). The binding of these natriuretic peptides to NPR-A normally activates the receptor's intrinsic guanylyl cyclase activity, leading to the production of intracellular cyclic guanosine monophosphate (cGMP).[4][5] This cGMP then acts as a second messenger to mediate various physiological effects. By blocking the binding of ANP and BNP, A-71915 inhibits this signaling cascade, thereby antagonizing the downstream effects of these peptides.
Quantitative Biological Activity
The in vitro potency and competitive nature of A-71915 have been characterized across different cell lines and tissues. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Cell Line/System | Ligand | Reference |
| pKi | 9.18 | Not Specified | Not Specified | [1][2][3] |
| Ki | 0.65 nM | Not Specified | [¹²⁵I]ANP | [1][3] |
| pA₂ | 9.48 | NB-OK-1 cells | rat ANP | [1][3] |
| pA₂ | 7.51 | Human fat cells | ANP | [6] |
Signaling Pathway
The signaling pathway initiated by ANP and inhibited by A-71915 is a critical component of cardiovascular and renal homeostasis. The following diagram illustrates this pathway.
Caption: ANP/BNP signaling pathway and the inhibitory action of A-71915.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of A-71915 to NPR-A. Specific details may vary based on the exact cell line or tissue preparation used.
Caption: General workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing NPR-A in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled NPR-A ligand, such as [¹²⁵I]ANP. Add increasing concentrations of A-71915 to compete for binding. Include control wells with no competitor (total binding) and wells with a high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the percentage of specific binding as a function of the logarithm of the A-71915 concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cGMP Functional Assay
This assay measures the ability of A-71915 to inhibit ANP-stimulated cGMP production in whole cells.
Caption: General workflow for a cGMP functional assay.
Methodology:
-
Cell Culture: Plate cells known to express functional NPR-A, such as NB-OK-1 cells, in multi-well plates and grow to a suitable confluency.[1]
-
Pre-incubation: Wash the cells with a suitable assay buffer. Pre-incubate the cells with varying concentrations of A-71915 for a defined period.
-
Stimulation: Add a fixed concentration of ANP to the wells to stimulate cGMP production. This concentration should be one that elicits a submaximal response to allow for the detection of inhibition.
-
Lysis: After a short incubation period with ANP, terminate the reaction and lyse the cells to release the intracellular cGMP. This can be achieved by adding a lysis buffer or by methods such as sonication.
-
Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
Data Analysis: Construct a dose-response curve for ANP in the absence and presence of different concentrations of A-71915. A rightward shift in the ANP dose-response curve in the presence of A-71915 is indicative of competitive antagonism.[1] The pA₂ value, a measure of the antagonist's potency, can be determined from these Schild plots.
Lipolysis Assay in Human Fat Cells
This assay assesses the functional antagonism of A-71915 on ANP-induced lipolysis in primary human adipocytes.[6]
Methodology:
-
Adipocyte Isolation: Isolate human adipocytes from adipose tissue biopsies by collagenase digestion.
-
Incubation: Incubate the isolated adipocytes in a suitable buffer containing glucose and albumin. Add varying concentrations of A-71915, followed by the addition of ANP to stimulate lipolysis. Include appropriate controls, such as basal (no stimulation) and isoproterenol-stimulated (a beta-adrenergic agonist that also induces lipolysis) conditions.[6]
-
Glycerol Measurement: After incubation, terminate the reaction and collect the medium. Measure the concentration of glycerol released into the medium as an index of lipolysis. This can be done using a colorimetric or fluorometric assay.
-
Data Analysis: Plot the amount of glycerol released as a function of the ANP concentration in the presence and absence of A-71915. Analyze the data to determine the inhibitory effect of A-71915 on ANP-stimulated lipolysis and to calculate its pA₂ value in this system.[6]
Conclusion
A-71915 is a well-characterized, potent, and competitive antagonist of the Natriuretic Peptide Receptor-A. Its ability to block the ANP/BNP-NPR-A-cGMP signaling pathway makes it a valuable tool for studying the physiological and pathophysiological roles of this system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A 71915|132956-87-7|COA [dcchemicals.com]
- 4. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide is involved in renal actions of moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A-71915: A Technical Guide to its Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-71915 is a potent and selective competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), also known as NPR1. While initially explored for its cardiovascular effects, A-71915 has emerged as a valuable pharmacological tool in neuroscience research, particularly in the investigation of sensory processing in the spinal cord. This technical guide provides an in-depth overview of the core applications of A-71915 in neuroscience, with a focus on its use in studying pruritus (itch), detailed experimental protocols, and the underlying signaling pathways.
Core Application: Elucidating the Spinal Mechanisms of Itch
The primary application of A-71915 in neuroscience is in the study of itch signaling within the central nervous system. Specifically, it is used to probe the role of the Brain Natriuretic Peptide (BNP) and its receptor, NPRA, in the dorsal horn of the spinal cord.
Mechanism of Action in Itch Processing
Research has demonstrated that BNP, released from a subset of primary sensory neurons, acts as a key neurotransmitter in the spinal cord to transmit itch signals. A-71915 is instrumental in dissecting this pathway by selectively blocking the action of BNP on its receptor, NPRA, which is expressed on a population of spinal neurons.
Studies have revealed a hierarchical signaling cascade for itch transmission in the dorsal horn, where the BNP-NPRA system functions upstream of the Gastrin-Releasing Peptide (GRP) and its receptor (GRPR) system.[1] A-71915 has been used to confirm this relationship, as it effectively blocks scratching behavior induced by the administration of BNP, but not by GRP.
Quantitative Data
The following tables summarize the key quantitative parameters of A-71915, providing a reference for its potency and efficacy in experimental settings.
Table 1: Binding Affinity and Functional Antagonism of A-71915
| Parameter | Value | Cell Line/System | Reference |
| pKi | 9.18 | Human Neuroblastoma NB-OK-1 cells | [2][3] |
| Ki | 0.65 nM | Human Neuroblastoma NB-OK-1 cells | [2][3] |
| pA2 | 9.48 | Rat ANP-induced cGMP production in NB-OK-1 cells | [2] |
| pA2 | 7.51 | Human fat cells | [4] |
Table 2: In Vivo Efficacy of A-71915 in a Mouse Model of Itch
| Agonist (Intrathecal) | A-71915 Dose (Intrathecal) | Effect on Scratching Bouts | Animal Model | Reference |
| BNP (1 nmol) | 1-3 nmol | Dose-dependent inhibition | Male CD-1 mice (25-30 g) | [5] |
| GRP (0.1 nmol) | 3 nmol | No significant effect | Male CD-1 mice (25-30 g) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing A-71915 to study itch processing in mice.
Preparation and Administration of A-71915 for In Vivo Studies
-
Vehicle: A-71915 is soluble in water. For in vivo studies, it is typically dissolved in sterile, preservative-free saline.
-
Storage: A-71915 powder should be stored at -20°C for long-term stability (up to 2 years).[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3] If water is used as the stock solution vehicle, it should be filtered and sterilized before use.[2]
-
Administration Route: For studying spinal cord mechanisms, intrathecal (i.t.) injection is the preferred route.
Intrathecal Injection in Mice
This protocol is adapted from established methods for direct lumbar puncture in anesthetized mice.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Positioning: Place the mouse in a prone position with the spine slightly arched to widen the intervertebral spaces. Shave the fur over the lumbar region.
-
Injection Site Identification: Locate the iliac crests. The injection site is in the midline between the L5 and L6 vertebrae.
-
Injection: Use a 30-gauge needle attached to a Hamilton syringe. Insert the needle at a slight angle into the intervertebral space. A characteristic tail-flick reflex confirms successful entry into the intrathecal space.
-
Volume: Inject a small volume (typically 5 µL) of the A-71915 solution slowly.
-
Post-injection: Keep the needle in place for a few seconds to prevent backflow, then withdraw it slowly. Allow the mouse to recover from anesthesia on a warming pad.
Behavioral Assessment of Itch (Scratching Behavior)
-
Acclimation: Place the mice in individual observation chambers and allow them to acclimate for at least 30 minutes before injections.
-
Drug Administration: Administer A-71915 (or vehicle) intrathecally, followed by an intrathecal injection of BNP after a short pre-treatment period (e.g., 10 minutes).
-
Observation: Videotape the mice for a set period (e.g., 60 minutes) immediately following the BNP injection.
-
Quantification: An observer blinded to the treatment groups should count the number of scratching bouts directed towards the flank with the hind paws. A scratching bout is defined as one or more rapid scratching motions that end with the mouse licking its paw or returning the paw to the floor.
Motor Function Assessment (Rotarod Test)
To ensure that the observed effects on scratching are not due to motor impairment, a rotarod test can be performed.
-
Training: Train the mice on a rotarod apparatus at a constant speed (e.g., 15 rpm) for several trials before the experiment until they can stay on for a predetermined amount of time (e.g., 180 seconds).
-
Testing: On the day of the experiment, administer A-71915 intrathecally. At a specified time point after injection (e.g., 10 minutes), place the mouse on the rotating rod and measure the latency to fall.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving A-71915.
BNP-NPRA Signaling Pathway in Spinal Itch Transmission
References
- 1. Spinal Functions of B-Type Natriuretic Peptide, Gastrin-Releasing Peptide, and Their Cognate Receptors for Regulating Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A 71915 Datasheet DC Chemicals [dcchemicals.com]
- 4. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A-71915: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the potent and selective natriuretic peptide receptor-A antagonist, A-71915, including its purchasing information, biochemical properties, mechanism of action, and detailed experimental protocols.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with A-71915. This document consolidates key supplier information, physicochemical properties, and detailed experimental methodologies to facilitate its use in laboratory settings. The guide also delves into the molecular signaling pathways affected by A-71915, offering a deeper understanding of its biological function.
Supplier and Purchasing Information
A-71915 is available from several reputable suppliers of research chemicals. The following table summarizes essential purchasing and storage information.
| Parameter | Value | Source(s) |
| CAS Number | 132956-87-7 | [1][2] |
| Molecular Formula | C₆₉H₁₁₆N₂₆O₁₅S₂ | [1][2] |
| Molecular Weight | 1613.95 g/mol | [1][2] |
| Purity | ≥95% (typically assessed by HPLC) | [1][2] |
| Solubility | Soluble in water to 1 mg/mL | [1][2] |
| Storage | Store at -20°C for long-term stability. | [1][2] |
| Appearance | Typically a white to off-white powder | |
| Sequence | RCXGGRIDRIXRC (Modifications: X-3 = Cha, X-11= D-Tic, Cys-13 = C-terminal amide, Disulfide bridge: 2-13) | [1][2] |
Note: Researchers should always refer to the supplier-specific certificate of analysis for batch-specific information.
Biochemical Properties and Mechanism of Action
A-71915 is a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), also known as guanylyl cyclase-A (GC-A).[2][3][4] NPRA is the primary receptor for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), hormones that play a critical role in cardiovascular homeostasis. The binding of these endogenous ligands to NPRA activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[5] cGMP, in turn, acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinase (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases to mediate various physiological responses, including vasodilation, natriuresis, and inhibition of cell growth.[4][6]
A-71915 exerts its antagonistic effect by competing with ANP and BNP for binding to NPRA, thereby inhibiting the production of cGMP and blocking the downstream signaling cascade.
Quantitative Pharmacological Data
The potency and competitive nature of A-71915 have been characterized in various in vitro studies. The following table summarizes key pharmacological parameters.
| Parameter | Value | Cell Line/System | Reference |
| pKi | 9.18 | Not specified | [2][3][4] |
| Ki | 0.65 nM | NB-OK-1 cells | [3] |
| pA2 | 9.48 | NB-OK-1 cells (against ANP-induced cGMP production) | [3] |
| pA2 | 7.51 | Human fat cells (against ANP-induced lipolysis) | [7] |
Signaling Pathway
The signaling pathway initiated by the activation of NPRA and the inhibitory action of A-71915 are depicted in the following diagram.
NPRA signaling pathway and the inhibitory action of A-71915.
Experimental Protocols
This section provides detailed methodologies for key experiments involving A-71915, based on published literature.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of A-71915 to NPRA. Specific details may need to be optimized based on the cell line and experimental setup.
Objective: To determine the inhibitory constant (Ki) of A-71915 for the NPRA receptor.
Materials:
-
Cells or tissues expressing NPRA (e.g., human neuroblastoma NB-OK-1 cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]-ANP)
-
A-71915
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Competition Binding: In a microplate, combine the membrane preparation, a fixed concentration of radiolabeled ligand (typically at or below its Kd), and varying concentrations of A-71915.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of A-71915. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a radioligand binding assay.
cGMP Assay
This protocol outlines a general method for measuring the effect of A-71915 on ANP-induced cGMP production.
Objective: To determine the functional antagonist potency (pA₂) of A-71915.
Materials:
-
NPRA-expressing cells (e.g., NB-OK-1 cells)
-
Cell culture medium
-
ANP
-
A-71915
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Culture NPRA-expressing cells to near confluency in appropriate culture plates.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of A-71915 in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add varying concentrations of ANP to the wells and incubate for a short period (e.g., 10-15 minutes) to stimulate cGMP production.
-
Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.
-
cGMP Measurement: Measure the concentration of cGMP in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Construct dose-response curves for ANP in the absence and presence of different concentrations of A-71915. Perform a Schild analysis to determine the pA₂ value, which provides a measure of the antagonist's potency.
Lipolysis Assay
This protocol is based on the methodology described by Moro et al. (2004) to assess the effect of A-71915 on ANP-induced lipolysis in adipocytes.[7]
Objective: To evaluate the inhibitory effect of A-71915 on ANP-stimulated glycerol release from adipocytes.
Materials:
-
Isolated human or rodent adipocytes
-
Krebs-Ringer bicarbonate buffer supplemented with glucose, BSA, and adenosine deaminase
-
ANP
-
A-71915
-
Glycerol assay kit
Procedure:
-
Adipocyte Isolation: Isolate adipocytes from adipose tissue by collagenase digestion.
-
Incubation: Incubate a suspension of isolated adipocytes in the Krebs-Ringer buffer.
-
Treatment: Add ANP at a concentration that elicits a submaximal lipolytic response, in the absence or presence of increasing concentrations of A-71915.
-
Lipolysis: Incubate the adipocyte suspension at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
Sample Collection: At the end of the incubation, collect the infranatant (the aqueous layer below the floating fat cells) for glycerol measurement.
-
Glycerol Measurement: Determine the glycerol concentration in the collected samples using a colorimetric or fluorometric glycerol assay kit.
-
Data Analysis: Express the results as the amount of glycerol released per unit of lipid or protein. Plot the ANP-stimulated glycerol release as a function of A-71915 concentration to determine the inhibitory potency.
Workflow for a lipolysis assay in isolated adipocytes.
Conclusion
A-71915 is a valuable pharmacological tool for studying the physiological and pathological roles of the natriuretic peptide system. Its high potency and selectivity for NPRA make it an ideal antagonist for in vitro and in vivo investigations. This technical guide provides a centralized resource to aid researchers in the procurement, handling, and experimental application of A-71915, with the goal of advancing our understanding of NPRA-mediated signaling in health and disease.
References
- 1. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes the vascular endothelial growth factor-stimulated MAPKs and downstream effectors AP-1 and CREB in mouse mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A: Identification, molecular characterization, and physiological genomics [frontiersin.org]
- 3. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 71915|132956-87-7|COA [dcchemicals.com]
- 6. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 7. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-71915 in Cell Culture
A Potent and Competitive Antagonist of Natriuretic Peptide Receptor-A (NPRA)
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the use of A-71915, a highly potent and competitive antagonist of the natriuretic peptide receptor-A (NPRA), in various cell culture-based assays. A-71915 is a valuable tool for investigating the physiological and pathological roles of the natriuretic peptide system, particularly in studies related to lipolysis, glomerular function, and cardiovascular homeostasis.
Mechanism of Action
A-71915 functions as a competitive antagonist at the NPRA, also known as guanylyl cyclase-A (GC-A).[1] Natriuretic peptides, such as Atrial Natriuretic Peptide (ANP), bind to NPRA, stimulating its intrinsic guanylyl cyclase activity and leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, acts as a second messenger, activating downstream signaling cascades, including cGMP-dependent protein kinase (PKG), to elicit various cellular responses. A-71915 competitively blocks the binding of natriuretic peptides to NPRA, thereby inhibiting the production of cGMP and antagonizing the downstream effects.
Signaling Pathway of NPRA and Inhibition by A-71915
Caption: NPRA signaling and A-71915 inhibition.
Quantitative Data Summary
The following table summarizes the reported quantitative data for A-71915 in different experimental systems.
| Parameter | Value | Cell/Tissue Type | Reference |
| pA2 | 7.51 | Human fat cells | [3] |
| pKi | 9.18 | Not specified | |
| Effective Concentration | 10⁻⁵ M | Isolated rat glomeruli | [1] |
Experimental Protocols
Protocol 1: Inhibition of ANP-Induced Lipolysis in Human Adipocytes
This protocol is designed to assess the antagonistic effect of A-71915 on ANP-stimulated lipolysis in primary human adipocytes.
Experimental Workflow:
Caption: Workflow for lipolysis inhibition assay.
Materials:
-
Isolated primary human adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
A-71915 (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Atrial Natriuretic Peptide (ANP)
-
Glycerol assay kit
-
96-well microplates
Procedure:
-
Cell Preparation: Isolate human adipocytes from adipose tissue biopsies using collagenase digestion. Wash the isolated adipocytes and resuspend them in DMEM.
-
Pre-incubation with A-71915: Aliquot the adipocyte suspension into a 96-well plate. Add varying concentrations of A-71915 to the wells. Include a vehicle control (solvent only). Incubate for 15-30 minutes at 37°C.
-
ANP Stimulation: Add a fixed concentration of ANP to the wells to stimulate lipolysis. Include a basal control (no ANP stimulation).
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator.
-
Glycerol Measurement: After incubation, carefully collect the supernatant from each well. Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of ANP-stimulated glycerol release for each concentration of A-71915. Plot the data and determine the IC50 value of A-71915.
Protocol 2: Measurement of ANP-Stimulated cGMP Production in Cultured Cells
This protocol describes how to measure the inhibitory effect of A-71915 on ANP-induced intracellular cGMP accumulation in a relevant cell line (e.g., vascular smooth muscle cells, glomerular mesangial cells).
Experimental Workflow:
Caption: Workflow for cGMP measurement assay.
Materials:
-
Cultured cells expressing NPRA (e.g., rat aortic smooth muscle cells)
-
Cell culture medium and supplements
-
A-71915
-
ANP
-
Phosphodiesterase inhibitor (e.g., IBMX, to prevent cGMP degradation)
-
Cell lysis buffer
-
cGMP immunoassay kit (RIA or ELISA)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and grow them to confluence.
-
Pre-treatment: The day of the experiment, wash the cells with serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor for 10-15 minutes.
-
A-71915 Incubation: Add A-71915 (e.g., at a concentration of 10⁻⁵ M) to the appropriate wells and incubate for 15 minutes.[1]
-
ANP Stimulation: Add varying concentrations of ANP (up to 10⁻⁶ M) to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.[1]
-
Cell Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer.
-
cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a competitive RIA or ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Compare the cGMP levels in cells treated with ANP alone versus those pre-treated with A-71915 to determine the extent of inhibition.
Concluding Remarks
A-71915 is a specific and potent tool for the in vitro study of the natriuretic peptide system. The provided protocols offer a foundation for investigating its effects in various cell-based models. Researchers should optimize concentrations and incubation times based on the specific cell type and experimental conditions.
References
- 1. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration Protocol for A-71915 in Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of A-71915, a potent and selective antagonist of the natriuretic peptide receptor-A (NPR-A), in mouse models. A-71915 is a valuable tool for investigating the physiological and pathological roles of the natriuretic peptide system. This protocol outlines recommended administration routes, dosage guidelines, vehicle preparation, and experimental design considerations. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.
Introduction to A-71915
A-71915 is a competitive antagonist of the NPR-A receptor, effectively blocking the downstream signaling cascade initiated by its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1] By inhibiting this pathway, A-71915 prevents the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system. This makes A-71915 a critical research tool for studies related to cardiovascular function, renal physiology, and other processes modulated by natriuretic peptides.
Mechanism of Action: The Natriuretic Peptide Signaling Pathway
The natriuretic peptide system plays a crucial role in maintaining cardiovascular homeostasis. The binding of ANP or BNP to NPR-A activates its intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which mediates the downstream physiological effects. A-71915 competitively binds to NPR-A, preventing the binding of ANP and BNP and thereby inhibiting the entire signaling cascade.
In Vivo Administration Protocols
The choice of administration route depends on the specific experimental goals, such as the desired onset and duration of action. The following protocols are based on available literature and general guidelines for rodent administration.
Vehicle Preparation
A-71915 is soluble in water up to 1 mg/mL.[2][3] For in vivo administration, sterile, isotonic solutions are recommended to minimize irritation and ensure physiological compatibility.
Recommended Vehicle:
-
Sterile 0.9% Saline: This is the most common and recommended vehicle for water-soluble compounds administered parenterally.
-
Phosphate-Buffered Saline (PBS): Can also be used and may help maintain pH stability.
Preparation Steps:
-
Aseptically weigh the required amount of A-71915 powder.
-
Dissolve the powder in sterile 0.9% saline or PBS to the desired final concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquots can be stored at -20°C for up to one month, though stability should be verified.[4]
Administration Routes and Dosages
While specific dose-response studies for A-71915 in mice are not extensively published, the following recommendations are extrapolated from available data in rodents and general principles of pharmacology. Researchers should perform dose-finding studies to determine the optimal dose for their specific model and endpoint.
| Administration Route | Recommended Volume | Potential Starting Dose | Notes |
| Intravenous (i.v.) | < 0.2 mL | 10 - 100 µg/kg | Provides rapid onset of action and 100% bioavailability. Ideal for acute studies. |
| Intraperitoneal (i.p.) | < 2-3 mL | 30 - 300 µg/kg | Slower onset than i.v. but offers a longer duration of action. A common route for systemic drug delivery in mice. |
| Subcutaneous (s.c.) | < 2-3 mL | 30 - 300 µg/kg | Provides the slowest absorption and longest duration of action. Often results in high bioavailability for peptides. |
| Intramuscular (i.m.) | < 0.05 mL | 1 - 10 µg (in 5 µL) | Used for localized or systemic effects. A specific study in mice used a 5 µL injection volume for studying scratching behavior. |
Note: The provided dosage ranges are suggestions and should be optimized for each experimental setup. A study in rats demonstrated an effect at a dose of 30 µg/kg/day.
Experimental Design
A well-controlled experimental design is crucial for obtaining reliable and reproducible data.
Control Groups
-
Vehicle Control: A group of animals receiving the same volume of the vehicle solution (e.g., sterile saline) via the same administration route and schedule as the A-71915 treated group.
-
Positive Control (Optional): A group treated with a known agonist of the NPR-A receptor (e.g., ANP or BNP) to confirm the biological response that A-71915 is expected to inhibit.
-
Negative Control (Untreated): A group of animals that do not receive any treatment, to establish baseline measurements.
Example Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effect of A-71915 on a physiological parameter.
Pharmacokinetic Considerations
While specific pharmacokinetic data for A-71915 in mice is limited, data from other peptide antagonists can provide some insight. For instance, studies with other cyclic hexapeptides in mice have shown rapid absorption and distribution following intravenous, intraperitoneal, and subcutaneous administration, with elimination half-lives of approximately 20 minutes.[5] Subcutaneous administration of these peptides resulted in high bioavailability (above 90%) and prolonged plasma and CNS exposure.[5]
| Pharmacokinetic Parameter | Expected Profile for a Peptide Antagonist in Mice |
| Absorption | Rapid following parenteral administration. |
| Distribution | Follows a two-compartment model. |
| Elimination Half-life | Expected to be short (e.g., ~20 minutes). |
| Bioavailability (s.c.) | Potentially high (>90%). |
| Primary Route of Elimination | Likely renal excretion. |
Researchers should consider these pharmacokinetic properties when designing their dosing schedules to ensure that the concentration of A-71915 at the target site remains within the therapeutic window for the duration of the experiment.
Summary and Conclusion
A-71915 is a powerful tool for elucidating the roles of the natriuretic peptide system. This application note provides a foundational protocol for its in vivo administration in mice. Due to the limited availability of published, detailed protocols for A-71915 in mice, it is imperative for researchers to conduct pilot studies to determine the optimal dosage, administration route, and timing for their specific experimental model and scientific question. Careful consideration of vehicle preparation and experimental design, including appropriate control groups, will ensure the generation of robust and reliable data.
References
Recommended starting concentration of A 71915 for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-71915 is a potent and selective competitive antagonist of the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A). By blocking the binding of endogenous ligands such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), A-71915 effectively inhibits the synthesis of intracellular cyclic guanosine monophosphate (cGMP). This property makes A-71915 a valuable tool for investigating the physiological and pathological roles of the NPR-A/cGMP signaling pathway in various cellular processes. These application notes provide recommended starting concentrations and detailed protocols for the use of A-71915 in common in vitro assays.
Mechanism of Action: Antagonism of NPR-A Signaling
The NPR-A receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. Binding of ANP or BNP to the extracellular domain induces a conformational change that activates the intracellular guanylate cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs) to mediate various cellular responses.
A-71915 competitively binds to the NPR-A receptor, preventing the binding of ANP and BNP and thereby inhibiting the production of cGMP.
Recommended Starting Concentrations
The optimal starting concentration of A-71915 will vary depending on the cell type, the specific assay, and the concentration of the agonist (ANP or BNP) being used. Based on published literature, a general starting range of 1 µM to 10 µM is recommended for initial experiments. The potency of A-71915 has been characterized in various systems, and these values can help guide the selection of an appropriate concentration range.
| Parameter | Value | Cell Type/System | Reference |
| pKi | 9.18 | - | [1] |
| Ki | 0.65 nM | - | [1] |
| pA2 | 9.48 | NB-OK-1 (neuroblastoma) cells | [1] |
| pA2 | 7.51 | Human fat cells | [2] |
| Effective Concentration | 10 µM | Isolated rat glomeruli | [3] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
For dose-response experiments, it is advisable to test a range of A-71915 concentrations, typically spanning several orders of magnitude (e.g., 10 nM to 100 µM), to determine the IC50 (half-maximal inhibitory concentration).
Experimental Protocols
Inhibition of ANP-Induced cGMP Production in Cultured Cells
This protocol describes a general method for determining the inhibitory effect of A-71915 on ANP-stimulated cGMP production in a cell-based assay.
Materials:
-
Cultured cells expressing NPR-A (e.g., HEK293 cells overexpressing NPR-A, NB-OK-1 cells, or primary cells of interest)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
A-71915
-
Atrial Natriuretic Peptide (ANP)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET based)
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 96-well or 24-well) at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment with A-71915:
-
On the day of the experiment, aspirate the culture medium and wash the cells once with serum-free medium or PBS.
-
Add fresh serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and the desired concentrations of A-71915. For initial experiments, a starting concentration of 10 µM A-71915 is recommended.[3]
-
Incubate the cells for 15-30 minutes at 37°C. This pre-incubation step allows the antagonist to bind to the NPR-A receptors.
-
-
Stimulation with ANP:
-
Prepare a stock solution of ANP in a suitable buffer.
-
Add the desired concentration of ANP to the wells already containing A-71915. The concentration of ANP should be chosen to elicit a submaximal to maximal cGMP response (typically in the nanomolar range).
-
Incubate for an additional 10-30 minutes at 37°C. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells according to the instructions provided with the cGMP immunoassay kit. Typically, this involves adding a lysis buffer and incubating for a short period.
-
-
cGMP Measurement:
-
Measure the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ANP-stimulated cGMP production by A-71915 at each concentration.
-
If a dose-response was performed, plot the percentage of inhibition against the logarithm of the A-71915 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Inhibition of ANP-Mediated Lipolysis in Adipocytes
This protocol outlines a method to assess the ability of A-71915 to block ANP-induced lipolysis in primary adipocytes or differentiated adipocyte cell lines (e.g., 3T3-L1). Lipolysis is measured by quantifying the amount of glycerol released into the culture medium.
Materials:
-
Mature adipocytes (primary or cell line)
-
Krebs-Ringer bicarbonate (KRB) buffer or other suitable assay buffer supplemented with bovine serum albumin (BSA)
-
A-71915
-
Atrial Natriuretic Peptide (ANP)
-
Glycerol assay kit
Protocol:
-
Adipocyte Preparation:
-
Isolate primary adipocytes or use a differentiated adipocyte cell line.
-
Wash the cells with KRB buffer to remove any residual medium.
-
Resuspend the adipocytes in fresh KRB buffer containing BSA.
-
-
Pre-treatment with A-71915:
-
Aliquot the adipocyte suspension into tubes or a multi-well plate.
-
Add the desired concentrations of A-71915. Based on the pA2 value in human fat cells (7.51), a starting concentration in the range of 100 nM to 1 µM would be appropriate.[2]
-
Incubate for 15-30 minutes at 37°C with gentle shaking.
-
-
Stimulation with ANP:
-
Add the desired concentration of ANP to the adipocyte suspension. The concentration of ANP should be chosen to induce a significant lipolytic response.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
-
Glycerol Measurement:
-
At the end of the incubation period, centrifuge the tubes or plate to pellet the cells.
-
Carefully collect the supernatant (culture medium).
-
Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ANP-stimulated glycerol release by A-71915.
-
Normalize the glycerol release to the cell number or total protein content to account for variations in cell density.
-
Conclusion
A-71915 is a powerful pharmacological tool for the in vitro investigation of NPR-A signaling. The recommended starting concentrations and detailed protocols provided in these application notes serve as a guide for researchers to design and execute experiments aimed at elucidating the role of the ANP/BNP-cGMP pathway in their specific biological systems. It is crucial to optimize the experimental conditions, including cell type, agonist concentration, and incubation times, to obtain reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing a Stock Solution of A 71915: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of a stock solution of A 71915, a potent and competitive antagonist of the natriuretic peptide receptor A (NPRA). Accurate preparation of this stock solution is critical for ensuring the reliability and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass for a desired stock solution concentration.
| Property | Value | Source(s) |
| Molecular Weight | 1613.95 g/mol | [1][2] |
| Formula | C₆₉H₁₁₆N₂₆O₁₅S₂ | [1][3] |
| Purity | ≥95% | |
| Appearance | Solid | [4] |
| CAS Number | 132956-87-7 | [1][2] |
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in Table 2. This information is crucial for selecting the appropriate solvent for your stock solution.
| Solvent | Solubility | Source(s) |
| Water | Soluble to 1 mg/mL | |
| DMSO | Soluble | [3] |
| Ethanol | Sparingly soluble: 1-10 mg/mL | [4] |
| PBS (pH 7.2) | Sparingly soluble: 1-10 mg/mL | [4] |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution in Water
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound using sterile water as the solvent.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, tightly sealed vials
-
Calibrated balance
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 60 minutes.[2] This prevents condensation from forming on the lyophilized powder.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.
-
Solvent Addition: Add the appropriate volume of sterile water to the tube containing the this compound powder.
-
Dissolution: Vortex the solution to facilitate the dissolution of the peptide. If necessary, sonicate the solution for a short period to ensure it is fully dissolved.[3]
-
Sterilization (Optional but Recommended): If the stock solution is to be used in cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm syringe filter.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed sterile vials to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound in both its solid form and as a stock solution is crucial for maintaining its biological activity.
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Solid (Lyophilized Powder) | -20°C | Up to 2 years | Keep tightly sealed and protected from moisture and light. | [1][4][5] |
| -80°C | Up to 2 years | [1][5] | ||
| Stock Solution in Water | -20°C | Up to 1 month | Store in tightly sealed aliquots. | [2][5] |
| -80°C | Up to 6 months | Store in tightly sealed aliquots under nitrogen if possible. | [1][5] |
Note: For long-term storage of peptide solutions, it is generally not recommended. Prepare solutions fresh whenever possible.
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway Context
This compound acts as an antagonist at the Natriuretic Peptide Receptor-A (NPRA), thereby inhibiting the downstream signaling cascade initiated by its endogenous ligands, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).
References
A 71915 solubility in water and other solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of A-71915 in various solvents, protocols for its use, and an overview of its mechanism of action.
I. Solubility Data
A-71915 is a potent and competitive antagonist of the natriuretic peptide receptor A (NPRA). Its solubility is a critical factor for in vitro and in vivo experimental design. The following table summarizes the known solubility of A-71915 in water and other common laboratory solvents.
| Solvent | Solubility | Concentration (mg/mL) | Molarity (mM) | Temperature | Notes |
| Water | Soluble | 1 mg/mL | ~0.62 mM | Not Specified | |
| DMSO | Sparingly Soluble | 1 - 10 mg/mL | ~0.62 - 6.2 mM | Not Specified | [1] |
| Ethanol | Sparingly Soluble | 1 - 10 mg/mL | ~0.62 - 6.2 mM | Not Specified | [1] |
| PBS (pH 7.2) | Sparingly Soluble | 1 - 10 mg/mL | ~0.62 - 6.2 mM | Not Specified | [1] |
Molarity calculated based on a molecular weight of 1613.95 g/mol .
II. Experimental Protocols
Protocol 1: Preparation of A-71915 Stock Solutions
This protocol describes a general procedure for preparing stock solutions of A-71915. Researchers should adjust concentrations based on their specific experimental needs and the solubility data provided above.
Materials:
-
A-71915 (solid)
-
Sterile, high-purity solvent (e.g., DMSO, sterile water)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of A-71915 solid using a calibrated analytical balance.
-
Dissolution:
-
For a 1 mg/mL stock solution in water, add the appropriate volume of sterile water to the vial containing the A-71915 solid.
-
For solutions in DMSO or ethanol, add the solvent to the solid. It may be necessary to gently warm the solution or sonicate to aid dissolution for higher concentrations within the "sparingly soluble" range.
-
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Protocol 2: General Method for Solubility Determination (Shake-Flask Method)
This protocol provides a standard method for determining the solubility of a compound like A-71915 in a specific solvent at a given temperature.
Materials:
-
A-71915 (solid)
-
Selected solvent
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker set to a constant temperature
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
-
Calibrated pipettes and syringes with filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid A-71915 to a vial. The amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant using a syringe filter compatible with the solvent.
-
Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of A-71915 using a validated analytical method such as HPLC.
-
Calculation: The determined concentration represents the solubility of A-71915 in that solvent at the specified temperature.
III. Signaling Pathway and Mechanism of Action
A-71915 functions as a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA). The binding of natriuretic peptides, such as Atrial Natriuretic Peptide (ANP), to NPRA activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, mediating various physiological responses. A-71915 exerts its effect by blocking the binding of ANP to NPRA, thereby inhibiting the production of cGMP[2].
Workflow: Stock Solution Preparation
The following diagram outlines the workflow for preparing a stock solution of A-71915.
References
Application Note: Using A 71915 to Inhibit ANP-Induced cGMP Production
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for utilizing A 71915, a potent and competitive antagonist of the natriuretic peptide receptor-A (NPR-A), to block atrial natriuretic peptide (ANP)-induced cyclic guanosine monophosphate (cGMP) production in cultured cells. We present the mechanism of action, key performance data, a step-by-step experimental protocol for a cell-based assay, and data analysis guidelines.
Introduction
Atrial natriuretic peptide (ANP) is a cardiac hormone that plays a crucial role in regulating blood pressure, natriuresis, and diuresis.[1][2][3] Its biological effects are mediated through the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-coupled receptor.[1][4][5] Upon ANP binding, NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2][4] The subsequent rise in intracellular cGMP activates downstream effectors such as cGMP-dependent protein kinases (PKG), leading to the physiological responses associated with ANP.[4][6]
This compound is a synthetic peptide analog of ANP that acts as a highly potent and competitive antagonist of NPR-A.[7][8][9][10] By binding to the receptor without activating it, this compound effectively blocks ANP from binding and initiating the signaling cascade, thereby inhibiting the production of cGMP.[11][12] This makes this compound an invaluable tool for researchers studying the physiological and pathophysiological roles of the ANP/NPR-A/cGMP signaling pathway. This document provides a detailed methodology for demonstrating and quantifying the inhibitory effect of this compound on ANP-stimulated cGMP production in a cell-based assay format.
Mechanism of Action
The signaling pathway begins when ANP binds to its receptor, NPR-A. This binding event triggers a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. The activated enzyme then converts GTP into cGMP. This compound competitively binds to the same receptor, NPR-A, but does not induce the conformational change necessary for enzyme activation. By occupying the receptor, it prevents ANP from binding and, consequently, blocks the downstream production of cGMP.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized in various studies. The following table summarizes key quantitative metrics.
| Parameter | Value | Cell Line/System | Reference |
| pKi | 9.18 | Human Neuroblastoma NB-OK-1 | [7][8][13] |
| Ki | 0.65 nM | Human Neuroblastoma NB-OK-1 | [8][10] |
| pA2 | 9.48 | Human Neuroblastoma NB-OK-1 | [8][13] |
| pA2 | 7.51 | Human Fat Cells | [14] |
-
pKi : The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the antagonist to the receptor.
-
Ki : The inhibition constant; the concentration of antagonist that will occupy 50% of the receptors at equilibrium in the absence of agonist.
-
pA2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocol
This protocol describes a method to determine the inhibitory effect of this compound on ANP-stimulated cGMP production in a cultured cell line known to express NPR-A, such as human neuroblastoma NB-OK-1 cells.[8][13] The final cGMP concentration is measured using a commercially available cGMP competitive ELISA kit.
Materials and Reagents
-
Cell Line: Human neuroblastoma NB-OK-1 cells (or other suitable cell line expressing NPR-A).
-
Culture Medium: Recommended medium for the chosen cell line (e.g., RPMI-1640 with 10% FBS).
-
This compound (Tocris, R&D Systems, MedChemExpress, etc.).
-
Atrial Natriuretic Peptide (ANP) , human.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation.
-
Cell Lysis Buffer: 0.1 M HCl or buffer provided with the cGMP assay kit.[8]
-
Assay Buffer: As provided in the cGMP assay kit.
-
cGMP Competitive ELISA Kit (Cell Biolabs, Cayman Chemical, etc.).[7][8]
-
Phosphate-Buffered Saline (PBS).
-
Sterile, tissue culture-treated 96-well plates.
-
Standard laboratory equipment (incubator, centrifuge, plate reader, etc.).
Stock Solution Preparation
-
This compound Stock (1 mM): this compound has a molecular weight of approximately 1614 g/mol .[9] Dissolve 1.61 mg of this compound in 1 mL of sterile water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
ANP Stock (100 µM): Dissolve ANP in sterile water to a concentration of 100 µM. Aliquot and store at -20°C.
-
IBMX Stock (100 mM): Dissolve IBMX in DMSO to a concentration of 100 mM. Store at -20°C.
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Seed NB-OK-1 cells into a 96-well tissue culture plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.
-
Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours, or until cells reach 80-90% confluency.
-
-
Pre-treatment with Antagonist:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed serum-free medium or PBS.
-
Prepare serial dilutions of this compound (e.g., final concentrations ranging from 1 pM to 1 µM) in serum-free medium containing a fixed concentration of a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Add 100 µL of the this compound/IBMX solution to the appropriate wells. Include "no antagonist" control wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
ANP Stimulation:
-
Prepare an ANP solution in serum-free medium at a concentration that elicits a submaximal response (e.g., an EC₈₀ concentration, typically in the low nanomolar range, to be determined empirically).
-
Add a small volume (e.g., 10 µL) of the ANP solution to all wells except for the "basal" (unstimulated) control wells. Add 10 µL of medium to the basal wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Cell Lysis and Sample Collection:
-
Terminate the reaction by aspirating the medium.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.[8]
-
Incubate at room temperature for 20 minutes with gentle shaking.[7]
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet cell debris.[8]
-
Carefully collect the supernatant, which contains the intracellular cGMP, for analysis.
-
-
cGMP Measurement (ELISA):
-
Perform the cGMP competitive ELISA according to the manufacturer's protocol.[7][8] This typically involves:
-
Adding samples and cGMP standards to an antibody-coated plate.
-
Adding a cGMP-HRP conjugate and an anti-cGMP antibody.
-
Incubating for a specified time (e.g., 2 hours) to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution (e.g., TMB) and incubating until color develops.
-
Adding a stop solution and reading the absorbance on a microplate reader (typically at 450 nm).
-
-
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the cGMP standards versus their known concentrations. Use a four-parameter logistic (4-PL) curve fit.
-
Calculate cGMP Concentration: Use the standard curve to interpolate the cGMP concentration (pmol/mL) for each experimental sample.
-
Dose-Response Curve: Plot the cGMP concentration against the logarithm of the this compound concentration.
-
Determine IC₅₀: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the ANP-stimulated cGMP production. This can be determined from the dose-response curve using non-linear regression analysis.
Conclusion
This compound is a specific and highly potent antagonist for the NPR-A receptor, making it an essential pharmacological tool for investigating the ANP signaling pathway. The protocol detailed here provides a reliable framework for researchers to quantify the inhibitory effects of this compound on ANP-induced cGMP production, enabling further studies into the diverse biological processes regulated by this important signaling cascade.
References
- 1. Atrial natriuretic peptide inhibits renin release from juxtaglomerular cells by a cGMP-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANP and BNP Exert Anti-Inflammatory Action via NPR-1/cGMP Axis by Interfering with Canonical, Non-Canonical, and Alternative Routes of Inflammasome Activation in Human THP1 Cells [mdpi.com]
- 3. advancedbiomatrix.com [advancedbiomatrix.com]
- 4. ANP and BNP Exert Anti-Inflammatory Action via NPR-1/cGMP Axis by Interfering with Canonical, Non-Canonical, and Alternative Routes of Inflammasome Activation in Human THP1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. revvity.com [revvity.com]
- 10. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natriuretic peptides increase cGMP around cardiomyocyte mitochondria and protect against apoptosis | bioRxiv [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-71915 in Itch and Nociception Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-71915 is a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), also known as the Atrial Natriuretic Peptide (ANP) receptor.[1][2] This peptide-based compound has emerged as a valuable pharmacological tool for investigating the physiological roles of the B-type natriuretic peptide (BNP) signaling pathway, particularly in the context of sensory neuroscience. These application notes provide an overview of the utility of A-71915 in studying itch (pruritus) and nociception, complete with detailed experimental protocols and quantitative data to guide researchers in their experimental design.
Recent studies have identified BNP as a key neuropeptide involved in the transmission of itch signals within the spinal cord.[3] Intrathecal administration of BNP in mice elicits robust scratching behavior, suggesting a central mechanism for BNP-mediated itch.[4] A-71915 has been instrumental in elucidating this pathway by selectively blocking the action of BNP at its receptor, NPRA.
Chemical Properties and Formulation
A-71915 is a structural analogue of ANP.[5] For in vivo experimental use, A-71915 is typically dissolved in a sterile, physiologically compatible vehicle such as saline for administration.
Formulation Protocol (General Guidance):
-
Determine the required concentration of A-71915 based on the desired dose and injection volume.
-
Aseptically weigh the appropriate amount of lyophilized A-71915 peptide.
-
Reconstitute the peptide in sterile, preservative-free saline (0.9% NaCl) to the final desired concentration.
-
Vortex gently to ensure complete dissolution.
-
The solution should be prepared fresh on the day of the experiment and kept on ice.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for A-71915 based on published studies.
Table 1: In Vitro Pharmacology of A-71915
| Parameter | Value | Cell Line/System | Reference |
| pKi | 9.18 | Human Neuroblastoma NB-OK-1 cells | [1][2] |
| Ki | 0.65 nM | Human Neuroblastoma NB-OK-1 cells | [2] |
| pA2 | 9.48 | Rat ANP-induced cGMP production in NB-OK-1 cells | [2] |
| pA2 | 7.51 | ANP-induced lipolysis in human fat cells | [6] |
Table 2: In Vivo Efficacy of A-71915 in a Mouse Model of Itch
| Pruritogen | A-71915 Dose (intrathecal) | Route of Administration | Effect | Reference |
| BNP (1 nmol) | 1-3 nmol | Intrathecal | Dose-dependent reduction in scratching bouts |
Signaling Pathways
A-71915 is a valuable tool for dissecting the signaling pathways involved in itch and nociception. The primary pathway elucidated using A-71915 is the spinal BNP-NPRA system in the transmission of itch.
References
- 1. A 71915 | Natriuretic Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interventions in the B‐type natriuretic peptide signalling pathway as a means of controlling chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A 71915 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 71915 is a potent and selective non-peptide antagonist of the Natriuretic Peptide Receptor-A (NPRA), also known as Guanylyl Cyclase-A (GC-A). This receptor is the primary target for the cardiac hormones Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP). The ANP/BNP signaling pathway, through the production of the second messenger cyclic guanosine monophosphate (cGMP), plays a critical role in cardiovascular homeostasis. This includes the regulation of blood pressure, blood volume, and cardiac growth. Dysregulation of this pathway is implicated in various cardiovascular diseases, including hypertension, heart failure, and cardiac hypertrophy.
This compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the ANP/NPRA/cGMP signaling cascade. By competitively inhibiting the binding of ANP and BNP to NPRA, this compound effectively blocks the downstream production of cGMP and subsequent signaling events. These application notes provide an overview of the utility of this compound in cardiovascular research, with detailed protocols for its use in in vitro studies of cardiomyocyte function.
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound to investigate the ANP/NPRA signaling pathway in cardiovascular contexts.
Table 1: Effect of this compound on cGMP Production in Embryonic Ventricular Cells
| Treatment Group | Concentration | Mean cGMP Level (nM) | Standard Error of the Mean (SEM) | P-value vs. Control |
| Control | - | 28.1 | 0.2 | - |
| ANP | 1 µg/ml | 37.4 | 0.2 | < 0.005 |
| This compound | 1 µM | 22.7 | 0.4 | < 0.005 |
| ANP + this compound | 1 µg/ml + 1 µM | 24.3 | 0.1 | < 0.005 |
Data from a study on E11.5 mouse ventricular cells. cGMP levels were determined using a competitive HTRF immunoassay.[1]
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Cell Type | Reference |
| pKi | 9.18 | - | Tocris Bioscience |
| Ki | 0.65 nM | NB-OK-1 cells | MedchemExpress |
| pA2 | 9.48 | NB-OK-1 cells | MedchemExpress |
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound within the ANP/NPRA signaling pathway.
Experimental Protocols
Protocol 1: Isolation and Culture of Embryonic Mouse Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating and culturing embryonic mouse cardiomyocytes, which are a valuable in vitro model for studying cardiac development and disease.
Materials:
-
Timed-pregnant mice (E12.5-E14.5)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (0.05%)
-
Collagenase Type II
-
DNase I
-
Laminin-coated culture plates
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Preparation:
-
Prepare culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Prepare enzyme solution: DMEM containing 0.1% Collagenase Type II and 30 U/ml DNase I.
-
Coat culture plates with laminin according to the manufacturer's instructions.
-
-
Heart Isolation:
-
Euthanize the pregnant mouse according to approved institutional guidelines.
-
Aseptically dissect the embryos from the uterus and place them in ice-cold sterile PBS.
-
Under a dissecting microscope, carefully excise the embryonic hearts and place them in a fresh dish of ice-cold PBS.
-
Mince the hearts into small pieces (approximately 1 mm³).
-
-
Enzymatic Digestion:
-
Transfer the minced heart tissue to a 15 ml conical tube containing the pre-warmed enzyme solution.
-
Incubate at 37°C for 10-15 minutes with gentle agitation.
-
Gently triturate the tissue with a P1000 pipette to aid dissociation.
-
Allow the larger tissue fragments to settle, and collect the supernatant containing the dispersed cells.
-
Transfer the supernatant to a new tube containing an equal volume of cold culture medium to inactivate the enzymes.
-
Repeat the digestion process on the remaining tissue fragments 2-3 times, pooling the cell suspensions.
-
-
Cell Plating and Culture:
-
Filter the pooled cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium.
-
Perform a pre-plating step by incubating the cells on an uncoated plastic dish for 60-90 minutes at 37°C. This allows for the preferential attachment of fibroblasts.
-
Carefully collect the non-adherent cell suspension, which is enriched in cardiomyocytes.
-
Count the cardiomyocytes and plate them at the desired density on the laminin-coated culture plates.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Beating cardiomyocytes should be visible within 24-48 hours.
-
Protocol 2: In Vitro Model of Cardiomyocyte Hypertrophy and Treatment with this compound
This protocol describes the induction of hypertrophy in cultured cardiomyocytes and the use of this compound to investigate the role of the ANP/NPRA pathway in this process.
Materials:
-
Cultured cardiomyocytes (from Protocol 1)
-
Hypertrophic agonist (e.g., Endothelin-1, Phenylephrine, or Angiotensin II)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents for hypertrophy assessment (e.g., Phalloidin for F-actin, DAPI for nuclei)
Procedure:
-
Cell Seeding and Starvation:
-
Plate cardiomyocytes on laminin-coated plates at a suitable density for hypertrophy analysis.
-
Allow the cells to attach and resume beating (24-48 hours).
-
To reduce the effects of serum growth factors, replace the culture medium with a serum-free or low-serum (0.5-1%) medium for 12-24 hours prior to treatment.
-
-
Treatment with this compound and Hypertrophic Agonist:
-
Prepare working solutions of the hypertrophic agonist and this compound in the starvation medium.
-
Pre-treat the cells with this compound (e.g., 1 µM) for 30-60 minutes before adding the hypertrophic agonist.
-
Add the hypertrophic agonist (e.g., 100 nM Endothelin-1) to the appropriate wells.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the hypertrophic agonist alone.
-
Incubate the cells for the desired duration (typically 24-72 hours) to induce a hypertrophic response.
-
-
Quantification of Cardiomyocyte Hypertrophy:
-
Cell Size Measurement:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Stain with a fluorescently labeled phalloidin (to visualize the actin cytoskeleton and cell boundaries) and DAPI (to visualize the nuclei).
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to measure the surface area of individual cardiomyocytes.
-
-
Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes, such as Nppa (ANP), Nppb (BNP), and Acta1 (alpha-skeletal actin).
-
-
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for cGMP Measurement
This protocol outlines a competitive immunoassay for the quantification of intracellular cGMP levels in response to ANP and this compound treatment.
Materials:
-
HTRF cGMP assay kit (containing cGMP standard, anti-cGMP antibody labeled with a donor fluorophore, and cGMP labeled with an acceptor fluorophore)
-
Cultured cardiomyocytes
-
ANP
-
This compound
-
Cell lysis buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Treatment:
-
Seed cardiomyocytes in a 96-well or 384-well plate and culture as described previously.
-
Starve the cells in serum-free medium for at least 1 hour.
-
Pre-treat with this compound (e.g., 1 µM) for 30 minutes.
-
Stimulate the cells with ANP (e.g., 1 µg/ml) for 10-15 minutes. Include appropriate controls.
-
-
Cell Lysis:
-
Remove the culture medium and add the lysis buffer provided in the kit.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
HTRF Assay:
-
Transfer the cell lysates to a 384-well low-volume white plate.
-
Prepare a standard curve using the provided cGMP standard.
-
Add the HTRF detection reagents (anti-cGMP antibody-donor and cGMP-acceptor) to all wells (standards and samples).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Determine the cGMP concentrations in the samples by interpolating their HTRF ratios from the standard curve.
-
Experimental Workflow Visualization
References
Application Notes and Protocols for the Study of Renal Function Using A-71915 and for the Investigation of Polyuria
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of A-71915 in renal function research. It has come to our attention that there may be a misunderstanding regarding the pharmacological effects of A-71915. This document clarifies that A-71915 is an antagonist of the natriuretic peptide receptor A (NPRA) and, as such, is a tool to study the anti-diuretic and anti-natriuretic effects resulting from the blockade of the atrial natriuretic peptide (ANP) pathway. It is not an agent for inducing polyuria.
Recognizing the interest in the study of polyuria, this document is divided into two main sections:
-
Section 1: A-71915 for the Study of Renal Function. This section details the true mechanism of action of A-71915, its effects on renal physiology, and provides protocols for its use in investigating the role of the endogenous ANP system.
-
Section 2: Protocols for the Study of Polyuria. This section provides detailed methods and protocols for inducing and studying polyuria in a research setting using established models, as this appears to be a key area of interest.
Section 1: A-71915 for the Study of Renal Function via NPRA Antagonism
Introduction to A-71915
A-71915 is a potent and competitive antagonist of the natriuretic peptide receptor A (NPRA), also known as the atrial natriuretic peptide (ANP) receptor.[1] ANP is a cardiac hormone released in response to atrial stretch, and it plays a crucial role in cardiovascular and renal homeostasis. The primary renal actions of ANP include promoting diuresis (increased urine production) and natriuresis (increased sodium excretion). It achieves this by increasing the glomerular filtration rate (GFR) and inhibiting sodium reabsorption in the renal tubules. These effects are mediated through the activation of NPRA, a guanylyl cyclase-linked receptor, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2]
By blocking the NPRA receptor, A-71915 inhibits the downstream signaling of ANP. Consequently, the administration of A-71915 is expected to lead to a decrease in urine output and sodium excretion, making it a valuable tool for understanding the physiological and pathophysiological roles of the endogenous ANP system.
Signaling Pathway of ANP and Inhibition by A-71915
The binding of ANP to NPRA on the surface of renal cells activates the intracellular guanylyl cyclase domain, which converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), leading to the phosphorylation of various downstream targets that ultimately result in vasodilation of the afferent arteriole, constriction of the efferent arteriole, and inhibition of sodium channels in the collecting duct. A-71915 competitively binds to NPRA, preventing ANP from binding and thereby inhibiting the entire signaling cascade.
Expected Effects of A-71915 on Renal Function
Based on its mechanism of action, administration of A-71915 is expected to produce the following effects on key renal parameters:
| Parameter | Expected Effect of A-71915 | Rationale |
| Urine Volume | Decrease | Inhibition of ANP-mediated diuresis. |
| Urinary Sodium Excretion | Decrease | Inhibition of ANP-mediated natriuresis. |
| Glomerular Filtration Rate (GFR) | Decrease or No Change | Blockade of ANP-induced increase in glomerular capillary pressure. |
| Urinary cGMP Excretion | Decrease | Direct inhibition of cGMP production in renal cells. |
| Blood Pressure | Increase or No Change | Blockade of ANP-induced vasodilation. |
Experimental Protocol: Investigating the Role of Endogenous ANP on Renal Function in Rats Using A-71915
This protocol describes an in vivo experiment to determine the effects of NPRA blockade by A-71915 on renal function in conscious rats.
1. Animals and Housing:
-
Male Sprague-Dawley rats (250-300 g) are used.
-
Animals are housed individually in metabolic cages for acclimatization for at least 3 days prior to the experiment.[3][4]
-
Standard rat chow and water are provided ad libitum.
2. Experimental Groups:
-
Vehicle Control Group (n=8): Receives an intravenous (IV) infusion of the vehicle (e.g., sterile saline).
-
A-71915 Treatment Group (n=8): Receives an IV infusion of A-71915. A similar NPRA antagonist, HS-142-1, has been shown to be effective at a dose of 1 mg/kg.[5] A dose-response study for A-71915 would be recommended, starting with a similar dose.
3. Experimental Procedure:
-
On the day of the experiment, rats are placed in metabolic cages for a baseline 24-hour urine collection. Food and water intake are also measured.
-
Following the baseline collection, animals are administered either vehicle or A-71915 via a tail vein catheter.
-
Urine is then collected for a 24-hour period post-administration. Food and water intake are monitored.
-
At the end of the collection period, a blood sample is collected for measurement of serum electrolytes and creatinine.
-
The animals are then humanely euthanized, and the kidneys can be harvested for further analysis (e.g., histology, gene expression).
4. Sample Analysis:
-
Urine: Volume is measured gravimetrically. Urine samples are analyzed for sodium, potassium, and creatinine concentrations using standard laboratory methods (e.g., flame photometry or ion-selective electrodes for electrolytes, and a colorimetric assay for creatinine).[6] Urinary cGMP can be measured using a commercially available ELISA kit.
-
Serum: Analyzed for sodium, potassium, and creatinine concentrations.
5. Data Analysis:
-
Calculate urine flow rate, urinary electrolyte excretion rates, and creatinine clearance (as an estimate of GFR).
-
Compare the data from the A-71915 treated group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
Section 2: Protocols for the Study of Polyuria
Polyuria, the production of abnormally large volumes of dilute urine, is a hallmark of various pathological conditions. This section provides protocols for three common animal models used to induce and study polyuria.
Model 1: Induction of Polyuria with a Vasopressin V2 Receptor Antagonist (e.g., Tolvaptan)
Principle: Vasopressin (also known as antidiuretic hormone, ADH) promotes water reabsorption in the collecting ducts of the kidneys by binding to the V2 receptor. Antagonists of the V2 receptor, such as tolvaptan, block this action, leading to a decrease in water reabsorption and a subsequent increase in urine output (aquaretic effect). This model is particularly relevant for studying nephrogenic diabetes insipidus.[7][8]
Protocol:
-
Animals and Housing: Male Wistar rats (200-250 g) are housed in metabolic cages.
-
Groups:
-
Vehicle Control Group (n=8): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) by oral gavage.
-
Tolvaptan Group (n=8): Receives tolvaptan (e.g., 10 mg/kg) suspended in the vehicle by oral gavage.
-
-
Procedure:
-
After a 24-hour acclimatization period in metabolic cages, a baseline 24-hour urine sample is collected.
-
Animals are then dosed daily with either vehicle or tolvaptan for a period of 7 days.
-
24-hour urine volume, water intake, and food consumption are recorded daily.
-
Urine samples are collected daily and analyzed for osmolality and electrolyte concentrations.
-
Blood samples can be collected at the end of the study to measure plasma osmolality and electrolytes.
-
Expected Quantitative Data:
| Parameter | Vehicle Control (Day 7) | Tolvaptan (10 mg/kg/day, Day 7) |
| 24h Urine Volume (mL) | 15 ± 3 | 85 ± 12 |
| Urine Osmolality (mOsm/kg) | 1500 ± 200 | 250 ± 50 |
| Water Intake (mL) | 25 ± 5 | 100 ± 15 |
| Plasma Sodium (mmol/L) | 142 ± 2 | 148 ± 3 |
Model 2: Streptozotocin (STZ)-Induced Diabetic Polyuria
Principle: Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Destruction of these cells leads to insulin deficiency, hyperglycemia, and subsequently, osmotic diuresis, where high levels of glucose in the urine draw out excess water, causing polyuria.[9][10]
Protocol:
-
Animals and Housing: Male Sprague-Dawley rats (180-220 g) are used.
-
Induction of Diabetes:
-
Rats are fasted overnight.
-
A single intraperitoneal (IP) injection of STZ (e.g., 65 mg/kg) dissolved in cold citrate buffer (pH 4.5) is administered. Control animals receive an injection of the citrate buffer alone.
-
To prevent initial hypoglycemia, rats are given 10% sucrose water to drink for 24 hours post-injection.
-
-
Procedure:
-
Diabetes is confirmed 72 hours post-STZ injection by measuring blood glucose levels (a value >250 mg/dL is typically considered diabetic).
-
Animals are then placed in metabolic cages.
-
24-hour urine volume, water intake, and food intake are monitored weekly for several weeks to observe the progression of diabetic polyuria.
-
Urine samples are analyzed for glucose, osmolality, and electrolytes.
-
Expected Quantitative Data (at 4 weeks post-STZ):
| Parameter | Control | STZ-Induced Diabetic |
| 24h Urine Volume (mL) | 18 ± 4 | 150 ± 25 |
| Urine Osmolality (mOsm/kg) | 1400 ± 150 | 400 ± 75 |
| Water Intake (mL) | 30 ± 6 | 180 ± 30 |
| Blood Glucose (mg/dL) | 110 ± 10 | 450 ± 50 |
Model 3: Lithium Chloride-Induced Nephrogenic Diabetes Insipidus
Principle: Chronic lithium administration can lead to nephrogenic diabetes insipidus (NDI) by downregulating the expression of aquaporin-2 (AQP2) water channels in the collecting ducts, rendering them unresponsive to vasopressin. This impairment in water reabsorption results in severe polyuria.[11][12]
Protocol:
-
Animals and Housing: Male Wistar rats (200-250 g) are used.
-
Induction of NDI:
-
Animals are administered lithium chloride (LiCl) in their drinking water (e.g., 40 mmol/L) or via daily intraperitoneal injections (e.g., 2-4 meq/kg) for 2-3 weeks. Control animals receive normal drinking water or saline injections.
-
Serum lithium levels should be monitored to ensure they are within a therapeutic but non-toxic range (typically 0.6-1.2 mmol/L).
-
-
Procedure:
-
Rats are housed in metabolic cages.
-
Daily measurements of 24-hour urine volume and water intake are recorded.
-
Urine osmolality is measured to assess the concentrating ability of the kidneys.
-
A water deprivation test can be performed at the end of the study to confirm NDI. After a period of water deprivation, urine osmolality will fail to increase significantly in the lithium-treated rats, even after administration of exogenous vasopressin.
-
Expected Quantitative Data (at 3 weeks of Lithium Treatment):
| Parameter | Control | Lithium-Treated |
| 24h Urine Volume (mL) | 16 ± 3 | 120 ± 20 |
| Urine Osmolality (mOsm/kg) | 1600 ± 250 | 300 ± 60 |
| Water Intake (mL) | 28 ± 5 | 140 ± 25 |
| Serum Lithium (mmol/L) | 0 | 0.8 ± 0.2 |
General Workflow for Polyuria Studies
References
- 1. HS-142-1, a potent antagonist of natriuretic peptides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]
- 3. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 4. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HS-142-1, a novel nonpeptide atrial natriuretic peptide (ANP) antagonist, blocks ANP-induced renal responses through a specific interaction with guanylyl cyclase-linked receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Characteristics of sodium and water retention in rats with nephrotic syndrome induced by puromycin aminonucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. αENaC-Mediated Lithium Absorption Promotes Nephrogenic Diabetes Insipidus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-71915 in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-71915 in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-71915 and what is its mechanism of action?
A-71915 is a potent and specific competitive antagonist of the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A).[1][2] It functions by blocking the binding of atrial natriuretic peptide (ANP) and other natriuretic peptides to the NPR-A receptor. This inhibition prevents the intracellular conversion of GTP to cyclic GMP (cGMP), thereby blocking the downstream signaling cascade mediated by cGMP.[1][3]
Q2: What is the purity and stability of A-71915?
A-71915 is typically supplied as a solid. The stability of the solid compound is at least 4 years when stored at -20°C.[1]
Q3: How should I prepare and store stock solutions of A-71915?
It is recommended to prepare stock solutions in DMSO. Once dissolved, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month, or at 4°C for up to two weeks.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour.[2] It is always best to prepare and use solutions on the same day if possible.[2]
Q4: What is the recommended working concentration for A-71915 in primary cell cultures?
The optimal concentration of A-71915 will vary depending on the primary cell type and the specific experimental conditions. However, published studies have reported effective concentrations ranging from 0.5 µM to 10 µM.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell culture system.
Q5: How long should I pre-incubate my primary cells with A-71915?
Pre-incubation time with A-71915 before adding the agonist (e.g., ANP) is crucial for effective receptor blockade. A pre-incubation time of 15 minutes has been shown to be effective in isolated rat glomeruli.[4] However, the optimal pre-incubation time may vary depending on the cell type and experimental design. A time-course experiment is recommended to determine the ideal pre-incubation period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of ANP-induced cGMP production | Improper A-71915 concentration: The concentration of A-71915 may be too low to effectively compete with the ANP concentration used. | Perform a dose-response experiment to determine the optimal inhibitory concentration of A-71915 for your specific cell type and ANP concentration. |
| Degraded A-71915: The A-71915 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh A-71915 stock solutions from a new vial. Ensure proper storage at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2] | |
| Insufficient pre-incubation time: The cells were not incubated with A-71915 long enough for it to bind to the NPR-A receptors before the addition of ANP. | Increase the pre-incubation time with A-71915. A 15-minute pre-incubation is a good starting point, but this may need to be optimized.[4] | |
| Precipitation of A-71915 in culture medium | Poor solubility: A-71915 is sparingly soluble in aqueous solutions like PBS and cell culture media (1-10 mg/ml).[1] High concentrations can lead to precipitation. | Prepare a high-concentration stock solution in DMSO. When preparing the working solution, add the DMSO stock to the culture medium dropwise while vortexing to ensure proper mixing and minimize precipitation. Avoid using a final DMSO concentration that is toxic to your primary cells (typically <0.5%). |
| Observed Cell Toxicity or Death | High concentration of A-71915: Although not commonly reported, very high concentrations of A-71915 may induce cytotoxicity in sensitive primary cell types. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the cytotoxicity of A-71915 at various concentrations. Use the lowest effective concentration that provides the desired antagonism. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve A-71915 may be too high in the final culture medium. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your primary cells. Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Variability between experiments | Inconsistent cell health: Primary cells can be sensitive and their response can vary depending on their passage number and overall health. | Use primary cells at a consistent and low passage number. Monitor cell morphology and viability regularly. |
| Inconsistent reagent preparation: Variations in the preparation of A-71915 or ANP solutions can lead to inconsistent results. | Prepare fresh solutions for each experiment or use properly stored aliquots. Ensure accurate pipetting and thorough mixing. |
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| Ki | 0.65 nM | NB-OK-1 cells | [2] |
| 0.66 nM | Guanylyl cyclase A receptor (GC-A) | [1] | |
| pA2 | 9.48 | NB-OK-1 cells (against rat ANP-induced cGMP production) | [1][2] |
| 7.51 | Human fat cells | [5] | |
| Effective Concentration | 10 µM (10⁻⁵ M) | Isolated rat glomeruli | [4] |
| 0.5 µM | Isolated mouse sinoatrial node myocytes | [1] | |
| Solubility | 1-10 mg/ml | DMSO, Ethanol, PBS (pH 7.2) | [1] |
| Storage (Powder) | ≥ 4 years at -20°C | N/A | [1] |
| Storage (DMSO Stock) | 2 weeks at 4°C, 1 month at -80°C | N/A | [2] |
Experimental Protocols
Protocol 1: Determination of A-71915 Potency (IC50) in Primary Endothelial Cells
-
Cell Seeding: Seed primary endothelial cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in complete growth medium.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
Pre-incubation with A-71915: Prepare a range of A-71915 concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in serum-free medium. Aspirate the medium from the cells and add the different concentrations of A-71915. Incubate for 15 minutes at 37°C. Include a vehicle control (medium with DMSO).
-
ANP Stimulation: Prepare a solution of ANP at a concentration that elicits a submaximal cGMP response (e.g., EC80), which should be determined from a prior dose-response experiment. Add the ANP solution to each well (except for the basal control wells) and incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using 0.1 M HCl.
-
cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the log of the A-71915 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. A 71915|132956-87-7|COA [dcchemicals.com]
- 3. Atrial natriuretic peptide inhibits cell cycle activity of embryonic cardiac progenitor cells via its NPRA receptor signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing A 71915 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of A 71915 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a potent and competitive antagonist of the natriuretic peptide receptor A (NPRA). It is a synthetic peptide analog designed to be more resistant to degradation than the endogenous ligands. Its primary use in research is to block the NPRA signaling pathway, thereby allowing scientists to study the physiological and pathological roles of this pathway in various systems, including cardiovascular regulation, renal function, and nociception.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored under the following conditions:
| Storage Format | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from moisture and light. |
| Stock Solution (in water) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use sterile water. |
| Stock Solution (in water) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use sterile water. Storing under nitrogen can further prevent oxidation.[1] |
Q3: What are the common causes of this compound degradation in experimental setups?
As a peptide-based molecule, this compound is susceptible to several degradation pathways:
-
Proteolytic Degradation: Although designed for enhanced stability, it can still be degraded by proteases present in biological samples (e.g., cell lysates, plasma).
-
Oxidation: The disulfide bridge and other amino acid residues can be susceptible to oxidation, especially when exposed to air, metal ions, or certain chemicals.
-
Hydrolysis: Peptide bonds can be hydrolyzed, particularly at extreme pH values and elevated temperatures.
-
Aggregation: Like many peptides, this compound can aggregate, especially at high concentrations, which can lead to a loss of activity.
-
Repeated Freeze-Thaw Cycles: These can cause physical stress to the molecule, leading to denaturation and aggregation.
Q4: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, follow these best practices:
-
Proper Storage: Adhere to the recommended storage conditions.
-
Careful Handling: Allow the lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
Use of Sterile Solutions: Prepare stock solutions using sterile, nuclease-free water or appropriate buffers.
-
Aliquot Stock Solutions: This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Control of Experimental Conditions: Maintain a stable pH and temperature within the optimal range for your experiment.
-
Inclusion of Protease Inhibitors: When working with biological samples that may contain proteases, consider adding a protease inhibitor cocktail.
-
Minimize Exposure to Light and Air: Protect solutions from light and consider purging with an inert gas like nitrogen or argon before sealing for storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in the experiment. | Degradation of the compound due to improper storage or handling. | - Verify that the compound has been stored correctly. - Prepare a fresh stock solution from lyophilized powder. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Presence of proteases in the experimental system. | - Add a broad-spectrum protease inhibitor cocktail to your samples. | |
| Incompatibility with other reagents in the experimental buffer. | - Review the composition of your buffers. Avoid strongly acidic or basic conditions. - Test the stability of this compound in your experimental buffer over the time course of your experiment. | |
| Precipitation or cloudiness observed in the this compound solution. | The solubility limit has been exceeded. | - Do not exceed the recommended maximum concentration (soluble to 1 mg/ml in water). - If a higher concentration is needed, consider using a different solvent, but verify its compatibility with your experimental system. |
| Aggregation of the peptide. | - Gently vortex or sonicate the solution to try and redissolve the aggregate. - If aggregation persists, prepare a fresh, lower-concentration solution. | |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | - Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. - Ensure consistent handling procedures across all experiments. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Carefully add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
General Protocol for an In Vitro Cell-Based Assay
-
Cell Culture:
-
Culture cells to the desired confluency in the appropriate growth medium.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in the cell culture medium or appropriate assay buffer. It is recommended to perform serial dilutions.
-
-
Treatment of Cells:
-
Remove the growth medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate for the desired period at the appropriate temperature and CO₂ conditions.
-
-
Assay:
-
Proceed with the specific assay to measure the effect of this compound on the NPRA signaling pathway (e.g., cGMP measurement).
-
Visualizations
NPRA Signaling Pathway and the Action of this compound
Caption: Mechanism of this compound as an antagonist of the NPRA signaling pathway.
Experimental Workflow for Assessing this compound Stability
Caption: A logical workflow for testing the stability of this compound.
References
Variability in results with different batches of A 71915
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-71915, a potent and competitive antagonist of the natriuretic peptide receptor A (NPRA). Variability in experimental results can arise from multiple factors, including the quality of different batches of A-71915, as well as experimental procedures. This guide aims to help you identify and resolve common issues to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is A-71915 and what is its mechanism of action?
A-71915 is a synthetic peptide that acts as a highly potent and competitive antagonist of the natriuretic peptide receptor A (NPRA).[1][2] It functions by blocking the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), to the NPRA receptor. This inhibition prevents the downstream signaling cascade, most notably the production of cyclic guanosine monophosphate (cGMP).[3]
Q2: What are the most common causes of variability in results when using A-71915?
Variability in experimental outcomes with A-71915 can stem from several sources:
-
Batch-to-Batch Variability: Differences in the purity, peptide content, and presence of impurities between different manufacturing lots of A-71915.
-
Compound Stability and Storage: Degradation of the peptide due to improper storage or handling.
-
Experimental Protocol: Variations in cell culture conditions, agonist concentration, incubation times, and assay procedures.
-
Solvent and Solution Preparation: Issues with solubility, pH, and the stability of A-71915 in the chosen solvent.
Q3: How can I assess the quality of a new batch of A-71915?
It is crucial to carefully review the Certificate of Analysis (CoA) provided by the supplier for each new batch. Key parameters to check include:
-
Purity (by HPLC): This indicates the percentage of the desired peptide in the sample. Higher purity (ideally >95%) is recommended for sensitive assays.
-
Peptide Content: This value, often determined by amino acid analysis or nitrogen content, represents the actual amount of peptide in the lyophilized powder, which also contains counter-ions and water.
-
Mass Spectrometry (MS) Data: Confirms that the molecular weight of the synthesized peptide matches the expected theoretical mass.
-
Appearance and Solubility: The physical characteristics should be consistent with previous batches.
Q4: What are the recommended storage and handling conditions for A-71915?
To maintain the integrity of A-71915, adhere to the following storage guidelines:
| Condition | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 24 months | Keep tightly sealed and protected from moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in Water | -20°C or -80°C | Use on the same day is recommended | For longer storage, filter-sterilize and store in aliquots. Prone to degradation. |
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Issue 1: Decreased or no antagonist activity observed with a new batch of A-71915.
-
Question: My new batch of A-71915 is showing significantly lower or no inhibition of ANP-induced cGMP production compared to the previous batch. What should I do?
-
Answer:
-
Verify the Certificate of Analysis (CoA): Compare the purity and peptide content of the new batch with the old one. A lower peptide content in the new batch may require a higher concentration to achieve the same biological effect.
-
Assess Solubility: Ensure the peptide is fully dissolved. Incomplete solubilization will lead to an inaccurate working concentration. You may need to gently warm the solution or sonicate briefly.
-
Prepare Fresh Stock Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution from the lyophilized powder.
-
Perform a Dose-Response Curve: To confirm the potency of the new batch, run a full dose-response experiment to determine the IC50 value and compare it to the expected range or the value obtained with the previous batch.
-
Issue 2: High variability between replicate experiments.
-
Question: I am observing significant variability in my results even within the same experiment. What could be the cause?
-
Answer:
-
Check for Complete Solubilization: As A-71915 is a peptide, it may not dissolve instantly. Ensure your stock solution is homogenous before making dilutions.
-
Review Pipetting Technique: Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant errors.
-
Ensure Consistent Cell Conditions: Factors such as cell passage number, confluency, and serum starvation can affect NPRA expression and signaling. Maintain consistent cell culture practices.
-
Consider Agonist Concentration: Ensure the concentration of the agonist (e.g., ANP) is consistent across experiments and is at a level that produces a submaximal response, allowing for effective inhibition to be observed.
-
Issue 3: Unexpected or off-target effects.
-
Question: I am observing cellular effects that are not consistent with NPRA antagonism. Could this be due to the A-71915 batch?
-
Answer:
-
Examine Purity and Impurities: A lower purity batch may contain impurities from the synthesis process (e.g., truncated or modified peptides) that could have off-target biological activity. Review the HPLC data on the CoA for any significant impurity peaks.
-
Test a Different Batch or Supplier: If possible, obtaining a batch from a different supplier can help determine if the observed effects are specific to the compound or a batch-specific artifact.
-
Include Appropriate Controls: Use negative controls (vehicle only) and positive controls (known NPRA antagonist, if available) to ensure the observed effects are specific to A-71915.
-
Experimental Protocols
Key Experiment: In Vitro cGMP Assay to Determine A-71915 Potency
This protocol outlines a general workflow for assessing the inhibitory activity of A-71915 on ANP-induced cGMP production in a cell-based assay.
-
Cell Culture:
-
Plate cells expressing NPRA (e.g., human neuroblastoma NB-OK-1 cells) in appropriate multi-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to the assay to reduce basal signaling.
-
-
Preparation of A-71915 and Agonist:
-
Prepare a stock solution of A-71915 (e.g., 10 mM in DMSO or sterile water).
-
Perform serial dilutions of A-71915 in assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the agonist (e.g., ANP) and dilute it to a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of A-71915 for 15-30 minutes.
-
Add the agonist (ANP) to the wells and incubate for the determined optimal time (e.g., 10-15 minutes).
-
Terminate the reaction by lysing the cells with the lysis buffer provided in a commercial cGMP assay kit.
-
-
cGMP Measurement:
-
Quantify the intracellular cGMP levels using a competitive ELISA-based cGMP assay kit according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cGMP concentrations based on a standard curve.
-
-
Data Analysis:
-
Plot the cGMP concentration against the log of the A-71915 concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value of A-71915.
-
Visualizations
Caption: NPRA signaling pathway and the inhibitory action of A-71915.
Caption: Experimental workflow for assessing A-71915 potency.
Caption: Troubleshooting logic for A-71915 experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-71915 In Vivo Efficacy Enhancement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the in vivo efficacy of A-71915, a potent and competitive antagonist of the natriuretic peptide receptor-A (NPRA).
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with A-71915.
| Issue | Potential Cause | Recommended Solution |
| Low or variable efficacy | Poor bioavailability: A-71915, as a peptide, may have limited absorption and be susceptible to degradation. | Formulation Optimization: Consider formulating A-71915 in a delivery system to protect it from degradation and enhance its absorption. Options include liposomal formulations or encapsulation in polymeric nanoparticles. Route of Administration: If using oral administration, consider alternative routes such as subcutaneous or intravenous injection to bypass first-pass metabolism. |
| Rapid clearance: Peptides are often quickly cleared from circulation by proteases and renal filtration. | Pharmacokinetic Enhancement: Strategies to prolong the in vivo half-life include PEGylation (attaching polyethylene glycol chains) or lipidation (conjugating with lipid moieties) to increase the molecule's size and reduce renal clearance. | |
| Suboptimal dosage | Dose-Response Study: Conduct a thorough dose-response study to determine the optimal concentration of A-71915 for the desired biological effect in your specific animal model. | |
| Inconsistent results between experiments | Poor solubility or stability of A-71915 solution: The peptide may not be fully dissolved or could be degrading in the vehicle solution. | Proper Handling and Formulation: A-71915 is soluble in water up to 1 mg/ml.[1][2][3] Prepare fresh solutions for each experiment. For storage of stock solutions, it is recommended to store at -20°C.[1][3][4] Consider using a formulation that enhances stability, such as encapsulation in liposomes. |
| Variability in animal model | Standardize Experimental Conditions: Ensure consistency in animal age, weight, and health status. Standardize housing conditions, diet, and handling procedures to minimize variability. | |
| Unexpected side effects | Off-target effects or vehicle toxicity | Vehicle Control: Always include a vehicle-only control group to distinguish the effects of A-71915 from those of the delivery vehicle. Toxicity Assessment: Conduct preliminary toxicity studies to evaluate the safety of the chosen formulation and dosage of A-71915. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-71915?
A-71915 is a competitive antagonist of the natriuretic peptide receptor-A (NPRA).[1][3][5] It works by blocking the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), to the NPRA. This inhibition prevents the intracellular production of the second messenger cyclic guanosine monophosphate (cGMP), thereby blocking the downstream signaling cascade.[2]
Q2: What are the key signaling pathways affected by A-71915?
A-71915 primarily affects the NPRA signaling pathway. By blocking this pathway, it inhibits downstream effects such as vasodilation, natriuresis, and diuresis.
Q3: Are there any known pharmacokinetic parameters for A-71915?
Q4: What are some potential strategies to improve the in vivo stability of A-71915?
To enhance the in vivo stability of A-71915, researchers can consider the following approaches:
-
Chemical Modifications: Introducing modifications such as N-terminal acetylation or C-terminal amidation can protect against exopeptidases. Substituting L-amino acids with D-amino acids can also increase resistance to proteolytic degradation.
-
Formulation in Delivery Systems: Encapsulating A-71915 in liposomes or nanoparticles can shield it from enzymatic degradation and prolong its circulation time.[6]
Q5: Can A-71915 be used in combination with other therapies?
While specific combination therapy studies with A-71915 are limited, combining it with agents that modulate related pathways could offer synergistic effects. Potential combination strategies include:
-
Phosphodiesterase (PDE) Inhibitors: Since A-71915 blocks cGMP production, combining it with a PDE inhibitor that prevents cGMP degradation could lead to a more nuanced modulation of cGMP levels. However, this approach requires careful consideration of the desired outcome, as it involves opposing mechanisms of action.
-
Inhibitors of the Renin-Angiotensin System (e.g., ACE inhibitors): Given the interplay between the natriuretic peptide system and the renin-angiotensin system in cardiovascular regulation, combination with an ACE inhibitor could be explored for enhanced therapeutic effects in relevant disease models.[4][7][8][9]
-
Neprilysin Inhibitors: Neprilysin is an enzyme that degrades natriuretic peptides.[10][11][12][13] Combining A-71915 with a neprilysin inhibitor could be a complex strategy, as neprilysin inhibition would increase the levels of the very peptides that A-71915 is designed to block. The utility of such a combination would depend on the specific research question and the desired balance of pathway modulation.
Experimental Protocols
Protocol 1: In Vivo Administration of A-71915 in a Murine Model
This protocol is based on a study investigating the role of A-71915 in a murine model.
Materials:
-
A-71915
-
Sterile, pyrogen-free saline
-
Male CD-1 mice (25-30 g)
-
Micro-syringes
Procedure:
-
Preparation of A-71915 Solution:
-
Dissolve A-71915 in sterile saline to the desired concentration. For example, a study used a dose of 30 μg/kg/day delivered via a mini-osmotic pump.[4] Another study used an intramuscular injection of 5 μl.[4]
-
Ensure the solution is clear and free of particulates. Prepare fresh on the day of the experiment.
-
Animal Handling:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Handle mice gently to minimize stress.
-
-
Administration:
-
Post-administration Monitoring:
-
Observe the animals for any adverse reactions.
-
Proceed with the specific experimental endpoints as per the study design.
-
Protocol 2: Preparation of a Liposomal Formulation of a Peptide Antagonist
This protocol provides a general method for encapsulating a peptide like A-71915 in liposomes to potentially improve its in vivo efficacy.
Materials:
-
A-71915
-
Phospholipids (e.g., DMPC, DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a PBS solution containing A-71915 by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, extrude the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove any unencapsulated A-71915 by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of A-71915 using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent.
-
Signaling Pathways and Experimental Workflows
Natriuretic Peptide Receptor-A (NPRA) Signaling Pathway
The following diagram illustrates the signaling pathway of natriuretic peptides through the NPRA receptor and the point of inhibition by A-71915.
Caption: A-71915 competitively antagonizes the NPRA receptor, blocking downstream signaling.
Experimental Workflow for Evaluating In Vivo Efficacy of A-71915
This diagram outlines a typical workflow for assessing the in vivo efficacy of A-71915 in a disease model.
Caption: A streamlined workflow for the in vivo evaluation of A-71915 efficacy.
Logical Relationship for Improving In Vivo Efficacy
This diagram illustrates the logical steps and considerations for enhancing the in vivo performance of A-71915.
Caption: Logical framework for enhancing the in vivo efficacy of A-71915.
References
- 1. Application of Quality by Design to the robust preparation of a liposomal GLA formulation by DELOS-susp method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy for erectile dysfunction involving a PDE5 inhibitor and alprostadil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. embopress.org [embopress.org]
- 8. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of acute ACE inhibition on atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Potential off-target effects of A 71915 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-71915. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of A-71915?
A-71915 is a highly potent and competitive antagonist of the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A). Its primary function is to inhibit the binding of atrial natriuretic peptide (ANP) and other natriuretic peptides to NPR-A, thereby blocking the intracellular production of cyclic guanosine monophosphate (cGMP).
Q2: Are there any known off-target effects of A-71915?
Based on available studies, A-71915 appears to be a selective antagonist for the NPR-A receptor. Research in human fat cells has shown that the effects of ANP, which are blocked by A-71915, do not interfere with beta- and alpha(2)-adrenergic pathways.[1] Furthermore, the lipolytic effects of ANP that are inhibited by A-71915 are not altered by pretreatment with insulin.[1] One study concluded that in the search for a potent and specific NPR-A antagonist in human fat cells, A-71915 was the only reliable one found.[1]
Q3: What are the key quantitative parameters for A-71915's on-target activity?
The following table summarizes the reported binding affinity and functional antagonism values for A-71915.
| Parameter | Value | Cell/System | Reference |
| pA2 | 7.51 | Human fat cells | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Troubleshooting Guide
Q1: I am not observing the expected inhibition of cGMP production with A-71915. What could be the issue?
Several factors could contribute to a lack of efficacy in your experiment:
-
A-71915 Concentration: Ensure you are using an appropriate concentration of A-71915. Pre-incubation with 10⁻⁵ M A-71915 has been shown to be effective in isolated rat glomeruli.[2]
-
Agonist Concentration: The concentration of the ANP or other natriuretic peptide agonist you are using might be too high, overcoming the competitive antagonism of A-71915. Consider performing a dose-response curve for your agonist in the presence and absence of A-71915.
-
Cell/Tissue Type: The expression and sensitivity of NPR-A can vary between different cell lines and tissues. Confirm that your experimental system expresses functional NPR-A.
-
Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can influence the outcome. Ensure your protocol is optimized for your specific system.
Q2: I am concerned about potential off-target effects in my experimental system. How can I test for them?
If you suspect A-71915 may have off-target effects in your specific experimental context, you can perform broader pharmacological profiling. This can be done through commercially available services that offer:
-
Receptor Binding Panels: These assays screen your compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify any unintended binding interactions.
-
Kinase Screening Panels: These assays evaluate the inhibitory activity of your compound against a large panel of protein kinases, which are common off-target liabilities for many small molecules.
Below is a generalized workflow for assessing off-target effects.
Experimental Protocols
1. cGMP Radioimmunoassay for A-71915 Activity
This protocol is based on the methodology used to measure ANP-stimulated cGMP production in isolated rat glomeruli.[2]
-
Cell/Tissue Preparation: Isolate glomeruli from rat kidneys according to standard laboratory procedures.
-
Pre-incubation: Pre-incubate the isolated glomeruli with A-71915 (e.g., 10⁻⁵ M) for 15 minutes.
-
Stimulation: Add varying concentrations of ANP (up to 10⁻⁶ M) to the glomeruli and incubate for the desired time.
-
Lysis and Measurement: Terminate the reaction and lyse the cells. Measure the intracellular and extracellular cGMP concentrations using a commercially available cGMP radioimmunoassay (RIA) kit, following the manufacturer's instructions.
References
- 1. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting A 71915 insolubility during experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with A-71915, particularly concerning its solubility during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving A-71915. What are the recommended solvents?
A-71915 exhibits variable solubility depending on the solvent. While some suppliers indicate solubility in water, others recommend organic solvents for preparing stock solutions. Refer to the table below for a summary of solubility data from various suppliers.
Q2: My A-71915 is not dissolving completely, even in the recommended solvents. What can I do?
If you are experiencing insolubility with A-71915, consider the following troubleshooting steps:
-
Gentle Warming: Gently warm the solution to 37°C to aid in dissolution.[1]
-
Sonication: Use an ultrasonic bath to agitate the solution and break down any clumps of the compound.[1]
-
pH Adjustment: For aqueous solutions, ensure the pH of your buffer is appropriate. A-71915 is sparingly soluble in PBS at pH 7.2.[2]
-
Fresh Solvent: Ensure you are using a fresh, high-purity solvent, as contaminants can affect solubility.
Q3: What is the recommended method for preparing a stock solution of A-71915?
Based on the available data, preparing a stock solution in DMSO is a common practice. For a higher concentration stock, consider using DMSO. For aqueous experimental conditions, further dilution in the appropriate buffer is necessary. Always filter-sterilize aqueous solutions prepared from a stock solution before use in cell-based assays.[3]
Q4: How should I store A-71915 and its stock solutions?
A-71915 powder should be stored at -20°C.[1][2][4][5] Stock solutions can also be stored at -20°C for several months.[1] One supplier suggests that stock solutions in DMSO can be stored at -80°C for up to 6 months.[5]
Data Summary
A-71915 Solubility Data
| Solvent | Solubility | Source |
| Water | Soluble to 1 mg/mL | R&D Systems[4], Tocris Bioscience[6] |
| DMSO | Sparingly soluble: 1-10 mg/mL | Cayman Chemical[2] |
| Soluble | GlpBio[1] | |
| Ethanol | Sparingly soluble: 1-10 mg/mL | Cayman Chemical[2] |
| PBS (pH 7.2) | Sparingly soluble: 1-10 mg/mL | Cayman Chemical[2] |
Experimental Protocols
General Protocol for In Vitro cGMP Production Assay
This protocol provides a general workflow for assessing the antagonist activity of A-71915 on natriuretic peptide-induced cGMP production in a cell-based assay.
-
Cell Culture: Culture cells expressing the natriuretic peptide receptor A (NPRA), such as neuroblastoma NB-OK-1 cells, under standard conditions.
-
Cell Plating: Seed the cells in appropriate multi-well plates and allow them to adhere overnight.
-
Preparation of A-71915:
-
Prepare a stock solution of A-71915 in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentrations in the cell culture medium.
-
-
Pre-treatment with A-71915:
-
Remove the culture medium from the cells.
-
Add the medium containing the various concentrations of A-71915 to the respective wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Stimulation with ANP:
-
Following pre-treatment, add the agonist, such as Atrial Natriuretic Peptide (ANP), to the wells at a concentration known to stimulate cGMP production.
-
Incubate for the optimal stimulation time (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Terminate the reaction by removing the medium and lysing the cells with an appropriate lysis buffer (e.g., 0.1 M HCl).
-
-
cGMP Measurement:
-
Measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cGMP concentration against the concentration of A-71915 to determine the inhibitory effect.
-
Visualizations
A-71915 Mechanism of Action
Caption: A-71915 competitively antagonizes the NPRA receptor.
Troubleshooting Workflow for A-71915 Insolubility
Caption: A logical workflow for troubleshooting A-71915 solubility issues.
References
Technical Support Center: A-71915 and its Effect on Cell Viability in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of A-71915, a potent natriuretic peptide receptor-A (NPRA) antagonist, on cell viability in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for A-71915?
A-71915 is a competitive antagonist of the natriuretic peptide receptor-A (NPRA). Its primary function is to block the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), to the NPRA receptor. This inhibition prevents the intracellular synthesis of cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes.
Q2: What is the expected effect of A-71915 on cell viability in long-term studies?
The long-term effects of A-71915 on cell viability are not extensively documented in publicly available literature and are likely to be highly cell-type dependent. Based on the known roles of the NPRA/cGMP signaling pathway, prolonged inhibition by A-71915 could lead to several potential outcomes:
-
Anti-proliferative effects: In cell types where the NPRA/cGMP pathway is known to promote cell growth, long-term antagonism by A-71915 may lead to a decrease in cell proliferation.
-
Induction of apoptosis: Conversely, in cell types where cGMP signaling is protective and promotes survival, chronic inhibition by A-71915 could potentially induce apoptosis.
-
No significant effect: In some cell lines, the NPRA pathway may not be a critical regulator of cell viability, and therefore, long-term exposure to A-71915 may not produce a significant change in cell survival or proliferation.
It is crucial to empirically determine the effect of A-71915 on the specific cell line being investigated.
Q3: How stable is A-71915 in cell culture medium for long-term experiments?
The stability of A-71915 in cell culture media over extended periods has not been specifically reported. Like many small molecule inhibitors, its stability can be influenced by factors such as temperature, pH, and the presence of media components. For long-term studies (e.g., several days to weeks), it is advisable to:
-
Replenish the media with freshly prepared A-71915 at regular intervals (e.g., every 48-72 hours) to maintain a consistent effective concentration.
-
Conduct a pilot study to assess the stability of A-71915 under your specific experimental conditions if precise and constant inhibition is critical.
Q4: Are there any known off-target effects of A-71915 that could influence cell viability?
While A-71915 is described as a potent and competitive NPRA antagonist, the potential for off-target effects, especially in long-term studies, cannot be entirely ruled out without specific experimental validation. Off-target effects are a common consideration for small molecule inhibitors and can contribute to unexpected cytotoxicity or changes in cell behavior. It is recommended to include appropriate controls in your experiments, such as a structurally related but inactive compound, to help distinguish between on-target and potential off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term cell viability studies with A-71915.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, inconsistent drug concentration. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. Calibrate pipettes and ensure consistent pipetting technique. |
| Unexpectedly high cell viability (or lack of effect) | A-71915 degradation, low receptor expression, cell resistance. | Replenish media with fresh A-71915 regularly. Confirm NPRA expression in your cell line (e.g., via qPCR or Western blot). Perform a dose-response experiment to determine the optimal concentration. |
| Unexpectedly low cell viability (high cytotoxicity) | Off-target effects, incorrect concentration, solvent toxicity. | Test a wider range of A-71915 concentrations, including lower doses. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Include a vehicle control (solvent only). |
| Changes in cell morphology unrelated to apoptosis | Cellular stress, off-target effects. | Monitor cell morphology regularly using microscopy. Consider if the observed changes correlate with A-71915 treatment in a dose-dependent manner. |
Data Presentation
As there is a lack of publicly available long-term cell viability data for A-71915, the following table provides a template for how to structure and present your experimental findings.
Table 1: Effect of Long-Term A-71915 Treatment on Cell Viability (Example Data)
| Cell Line | A-71915 Conc. (µM) | Treatment Duration (days) | Cell Viability (% of Control) | Proliferation Rate (Doublings/Day) | Apoptotic Cells (%) |
| Cell Line X | 0 (Vehicle) | 7 | 100 ± 5.2 | 0.8 ± 0.05 | 3.1 ± 0.8 |
| 1 | 7 | 85.3 ± 4.1 | 0.6 ± 0.04 | 8.7 ± 1.2 | |
| 10 | 7 | 62.1 ± 6.5 | 0.4 ± 0.06 | 25.4 ± 3.3 | |
| Cell Line Y | 0 (Vehicle) | 7 | 100 ± 6.1 | 1.1 ± 0.07 | 2.5 ± 0.5 |
| 1 | 7 | 98.2 ± 5.8 | 1.0 ± 0.08 | 2.9 ± 0.6 | |
| 10 | 7 | 95.7 ± 7.2 | 1.0 ± 0.09 | 3.2 ± 0.7 |
Experimental Protocols
Long-Term Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for long-term growth.
-
Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of A-71915 or a vehicle control.
-
Long-Term Incubation: Incubate the plates for the desired long-term duration (e.g., 3, 5, or 7 days). Replenish the media with fresh A-71915 every 48-72 hours.
-
MTT Addition: At the end of the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Assessment of Cell Proliferation using Crystal Violet Assay
Principle: This assay stains the DNA of adherent cells, providing a measure of the total cell biomass, which correlates with cell number.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Fixation: At the end of the treatment period, gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the fixed cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to elute the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm.
Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with A-71915 for the desired long-term duration, replenishing the media as needed.
-
Cell Harvesting: At the end of the treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Mandatory Visualizations
Caption: A-71915 signaling pathway.
Caption: Experimental workflow for long-term viability studies.
Caption: Troubleshooting logical relationships.
Technical Support Center: A-71915 Dosage Adjustment for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of A-71915, a potent natriuretic peptide receptor-A (NPRA) antagonist, for various animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-71915?
A1: A-71915 is a highly potent and competitive antagonist of the natriuretic peptide receptor-A (NPRA). It works by blocking the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), to the NPRA receptor. This inhibition prevents the downstream signaling cascade that is normally initiated by these peptides.
Q2: What is a recommended intravenous dosage of A-71915 for mice?
A2: A published study on spinal cord injury-induced polyuria in mice successfully used an intravenous (IV) dosage of A-71915 administered via the tail vein. The dosage was 4 μL/g of body weight, prepared from a 100μM stock solution in saline. This was administered on days 3, 5, and 7 post-surgery.[1]
Q3: How should I prepare A-71915 for in vivo administration?
A3: A-71915 is soluble in water up to 1 mg/mL. For intravenous administration in mice, a 100μM stock solution in saline has been used effectively.[1] It is crucial to ensure complete dissolution of the peptide before administration. For other routes or concentrations, it may be necessary to use alternative vehicles. Always start with sterile, pyrogen-free saline or phosphate-buffered saline (PBS). If solubility issues arise, consider the use of co-solvents or other formulation strategies, but always validate the vehicle for inertness in your experimental model.
Q4: What are some common issues encountered when working with peptide antagonists like A-71915 in vivo?
A4: Researchers may face challenges such as poor solubility, inconsistent results, and cardiovascular instability. Poor solubility can often be addressed by careful selection of the vehicle. Inconsistent results can arise from issues with formulation, administration accuracy, or biological variability. To mitigate cardiovascular effects like hypotension, a dose-escalation strategy is recommended, starting with a lower dose and gradually increasing it. Proper acclimatization of the animals to handling and experimental procedures is also crucial to minimize stress-induced physiological changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | The compound has limited solubility in aqueous solutions. | Start with sterile saline or PBS. If issues persist, consider using a small percentage of a co-solvent like DMSO or a cyclodextrin-based formulation. Always include a vehicle-only control group in your experiment to account for any effects of the vehicle itself. |
| Inconsistent Efficacy | - Incomplete dissolution or non-homogenous suspension of the compound.- Inaccurate dosing or administration.- High biological variability among animals. | - Ensure the compound is fully dissolved or the suspension is uniformly mixed before each administration.- Verify the accuracy of your dosing calculations and administration technique.- Increase the number of animals per group to improve statistical power and account for individual variations. |
| Unexpected Cardiovascular Effects (e.g., Hypotension) | The antagonist is having a direct effect on blood pressure regulation. | - Start with a lower dose and perform a dose-response study to determine the optimal therapeutic window.- Consider using a continuous infusion method to maintain a steady-state concentration and avoid sharp peaks in plasma levels that can lead to acute side effects. |
| No Biological Effect | - The dosage is too low.- The compound degraded.- The route of administration is not optimal for reaching the target tissue. | - Perform a dose-escalation study to find an effective dose.- Ensure proper storage and handling of the peptide to prevent degradation. Prepare fresh solutions for each experiment.- Evaluate different routes of administration (e.g., intravenous, subcutaneous, intraperitoneal) to determine the most effective delivery method for your specific research question. |
Experimental Protocols
Intravenous Administration of A-71915 in Mice
This protocol is adapted from a study investigating spinal cord injury-induced polyuria.[1]
-
Preparation of A-71915 Solution:
-
Prepare a 100μM stock solution of A-71915 in sterile, pyrogen-free saline.
-
Ensure the peptide is completely dissolved. The solution should be clear and free of particulates.
-
-
Animal Handling and Restraint:
-
Properly restrain the mouse using a suitable restraining device for tail vein injections.
-
To aid in vasodilation of the tail veins, the mouse's tail can be warmed using a heat lamp or by immersing it in warm water (38-40°C) for a short period.
-
-
Injection Procedure:
-
Clean the tail with an alcohol swab.
-
Using a 27-30 gauge needle attached to a syringe containing the A-71915 solution, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject a volume of 4 μL per gram of body weight.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of ANP/BNP and the inhibitory action of A-71915.
Caption: General experimental workflow for in vivo studies with A-71915.
References
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of NPR-A Antagonists: A-71915 versus HS-142-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two prominent natriuretic peptide receptor-A (NPR-A) antagonists: A-71915 and HS-142-1. Both compounds are instrumental in investigating the physiological and pathophysiological roles of the natriuretic peptide system, particularly in the context of renal and cardiovascular functions. This document summarizes key experimental data, details methodologies of cited in vivo studies, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
Data Presentation: In Vivo Efficacy
The following tables summarize the available quantitative data from in vivo studies on A-71915 and HS-142-1.
Table 1: In Vivo Efficacy of HS-142-1 on ANP-Induced Renal Responses in Rats
| Parameter | Vehicle Control + ANP | HS-142-1 (1 mg/kg) + ANP | ANP Alone | Reference |
| Urine Flow | Increased | Abolished ANP-induced increase | - | [1] |
| Urinary Sodium Excretion | Increased | Abolished ANP-induced increase | - | [1] |
| Urinary cGMP Excretion | Increased | Inhibited ANP-induced increase | - | [2] |
Table 2: In Vivo Effects of A-71915
| Animal Model | Condition | A-71915 Treatment | Observed Effect | Reference |
| Mice | Spinal Cord Injury-Induced Polyuria | Intravenous administration | Eliminated the effects of SCI on ENaC and polyuria | [3] |
Note: Direct comparative in vivo studies on the effects of A-71915 on diuresis and natriuresis with quantitative data similar to that available for HS-142-1 were not identified in the reviewed literature.
Experimental Protocols
In Vivo Antagonism of ANP-Induced Diuresis and Natriuresis by HS-142-1 in Anesthetized Rats[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced, typically with agents that have minimal effects on renal function.
-
Surgical Preparation: The femoral artery and vein are cannulated for blood pressure monitoring and substance infusion, respectively. The bladder is cannulated for urine collection.
-
Experimental Procedure:
-
A baseline stabilization period is allowed after surgery.
-
A continuous intravenous infusion of a solution to maintain hydration and urine output is administered.
-
HS-142-1 (1 mg/kg) or vehicle is injected intravenously as a bolus.
-
Following the antagonist or vehicle, an infusion of atrial natriuretic peptide (ANP) is initiated to induce diuresis and natriuresis.
-
Urine is collected at timed intervals before and during the ANP infusion.
-
-
Measurements: Urine volume is measured to determine urine flow rate. Urinary sodium concentration is measured to calculate urinary sodium excretion. In some studies, urinary cyclic guanosine monophosphate (cGMP) excretion is also quantified as a biomarker of NPR-A activation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Signaling Pathway of Natriuretic Peptide Receptor-A (NPR-A)
Caption: NPR-A signaling cascade initiated by ANP/BNP binding.
Experimental Workflow for In Vivo Antagonism Studies
Caption: General experimental workflow for in vivo studies.
Discussion
Both A-71915 and HS-142-1 are valuable tools for elucidating the roles of the natriuretic peptide system. The available in vivo data for HS-142-1 clearly demonstrates its efficacy in blocking ANP-mediated renal responses in rats.[1][2] A-71915 is established as a potent and competitive antagonist of NPR-A, and its in vivo utility has been demonstrated in studies of pathological conditions such as polyuria following spinal cord injury.[3]
A direct, head-to-head in vivo comparison of the diuretic and natriuretic effects of A-71915 and HS-142-1 under identical experimental conditions would be highly beneficial to the research community. Such a study would provide a clearer understanding of their relative potencies and efficacies in a physiological context. While an in vitro study on human fat cells found A-71915 to be a more reliable antagonist of lipolysis than HS-142-1, it is important to note that these findings may not be directly translatable to in vivo renal effects.
Conclusion
References
- 1. HS-142-1, a novel nonpeptide atrial natriuretic peptide (ANP) antagonist, blocks ANP-induced renal responses through a specific interaction with guanylyl cyclase-linked receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of HS-142-1, a novel nonpeptide atrial natriuretic peptide antagonist of microbial origin. I. Selective inhibition of the actions of natriuretic peptides in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
A-71915 vs. Anantin: A Comparative Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent natriuretic peptide receptor antagonists, A-71915 and anantin. The information presented herein is supported by experimental data to facilitate a clear understanding of their distinct pharmacological profiles.
Key Mechanistic Differences at a Glance
A-71915 and anantin are both antagonists of the natriuretic peptide receptor-A (NPRA), a key receptor in cardiovascular and metabolic regulation. However, their modes of antagonism and potential for off-target effects differ significantly. A-71915 consistently acts as a competitive antagonist, directly competing with endogenous ligands like atrial natriuretic peptide (ANP) for the same binding site on NPRA.[1][2][3] In contrast, anantin's mechanism appears to be more complex and tissue-dependent. While some studies characterize it as a competitive antagonist[4][5][6], a pivotal study in human fat cells revealed a noncompetitive mode of antagonism.[3] Furthermore, anantin has been shown to exert inhibitory effects on cellular pathways independent of NPRA, a characteristic not observed with A-71915.[3]
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the key quantitative data for A-71915 and anantin based on published experimental findings.
| Parameter | A-71915 | Anantin | Reference |
| Mechanism of Antagonism | Competitive | Competitive / Noncompetitive (tissue-dependent) | [1][3][4] |
| Target Receptor | Natriuretic Peptide Receptor-A (NPRA) | Natriuretic Peptide Receptor-A (NPRA) | [4] |
| Binding Affinity (pKi) | 9.18 | Not reported | [1] |
| Inhibitory Constant (Ki) | 0.65 nM | Not reported | [1] |
| Dissociation Constant (Kd) | Not reported | 0.6 µM (bovine adrenal cortex) | [4] |
| Functional Antagonism (pA2) | 9.48 (vs. rat ANP-induced cGMP production in NB-OK-1 cells) | Not reported | [1] |
| Off-Target Effects | Not reported | Inhibition of basal and β-adrenergic receptor-induced lipolysis | [3] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of A-71915 and anantin at the NPRA receptor and their downstream consequences are illustrated in the following diagrams.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize A-71915 and anantin.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
-
Objective: To measure the ability of A-71915 or anantin to displace a radiolabeled ligand from the NPRA receptor.
-
Materials:
-
Cell membranes expressing NPRA (e.g., from human neuroblastoma NB-OK-1 cells).
-
Radiolabeled ANP (e.g., [125I]-ANP).
-
Unlabeled A-71915 or anantin at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of cell membranes with a fixed concentration of [125I]-ANP and varying concentrations of the unlabeled antagonist (A-71915 or anantin).
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ANP.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cGMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced second messenger production.
-
Objective: To determine the functional antagonism (pA2) of A-71915 or anantin against ANP-induced cGMP production.
-
Materials:
-
Intact cells expressing NPRA (e.g., NB-OK-1 cells or primary cells).
-
ANP at various concentrations.
-
A-71915 or anantin at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Lysis buffer.
-
cGMP immunoassay kit (e.g., ELISA or RIA).
-
-
Procedure:
-
Plate cells in multi-well plates and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Pre-treat the cells with various concentrations of the antagonist (A-71915 or anantin) or vehicle.
-
Stimulate the cells with a range of concentrations of ANP.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit.
-
Construct dose-response curves for ANP in the absence and presence of the antagonist.
-
For a competitive antagonist like A-71915, perform a Schild analysis to determine the pA2 value. A noncompetitive antagonist like anantin will depress the maximal response to ANP.
-
Lipolysis Assay
This assay is used to measure the breakdown of triglycerides into glycerol and free fatty acids.
-
Objective: To assess the effect of A-71915 and anantin on basal and stimulated lipolysis.
-
Materials:
-
Isolated primary adipocytes (e.g., from human subcutaneous adipose tissue).
-
Krebs-Ringer bicarbonate buffer with glucose and albumin.
-
A-71915 or anantin.
-
Lipolytic agents (e.g., isoproterenol, a β-adrenergic agonist).
-
Glycerol assay kit.
-
-
Procedure:
-
Isolate adipocytes by collagenase digestion of adipose tissue.
-
Incubate a known number of adipocytes in buffer.
-
Treat the cells with A-71915, anantin, a stimulating agent (e.g., isoproterenol), or a combination.
-
Incubate for a specified time (e.g., 2 hours) at 37°C in a shaking water bath.
-
Collect the incubation medium.
-
Measure the concentration of glycerol released into the medium using a colorimetric or fluorometric assay kit.
-
Express the results as the amount of glycerol released per number of cells or per unit of lipid.
-
Conclusion
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
A 71915 as a more potent alternative to other NPRA antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natriuretic peptide receptor-A (NPRA) antagonists, A 71915 has emerged as a highly potent and competitive inhibitor, offering significant advantages over other available alternatives. This guide provides a comprehensive comparison of this compound with other NPRA antagonists, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental procedures.
Quantitative Comparison of NPRA Antagonist Potency
The potency of this compound has been rigorously evaluated and compared to other known NPRA antagonists, such as Anantin and HS-142-1. The following table summarizes the key quantitative data, highlighting the superior potency of this compound.
| Antagonist | Potency Metric | Value | Reference Cell/Tissue |
| This compound | pKi | 9.18 | Human Neuroblastoma NB-OK-1 cells |
| Ki | 0.65 nM | Human Neuroblastoma NB-OK-1 cells | |
| pA2 | 9.48 | Human Neuroblastoma NB-OK-1 cells | |
| Anantin | Kd | 600 nM | Bovine Adrenal Cortex |
| HS-142-1 | IC50 | 0.3 µg/mL | Rabbit Kidney Cortex Membranes |
Note: A lower Ki, Kd, or IC50 value and a higher pKi or pA2 value indicate greater potency. Direct comparison of potency should be made with caution due to the different metrics and experimental systems used.
NPRA Signaling Pathway
The natriuretic peptide receptor-A (NPRA) is a key regulator of cardiovascular homeostasis. Its activation by endogenous ligands such as atrial natriuretic peptide (ANP) triggers a signaling cascade that ultimately leads to vasodilation and natriuresis. NPRA antagonists, like this compound, competitively block this pathway.
Caption: NPRA Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare NPRA antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.
Objective: To determine the binding affinity of this compound and other antagonists for the NPRA receptor.
Materials:
-
Human Neuroblastoma NB-OK-1 cell membranes (or other appropriate source of NPRA)
-
[¹²⁵I]-ANP (radioligand)
-
This compound and other test antagonists
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing NPRA in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]-ANP, and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
cGMP Production Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic guanosine monophosphate (cGMP), the second messenger in the NPRA signaling pathway.
Objective: To determine the functional potency (pA2) of this compound and other antagonists in inhibiting ANP-stimulated cGMP production.
Materials:
-
Human Neuroblastoma NB-OK-1 cells (or other suitable cell line expressing NPRA)
-
Atrial Natriuretic Peptide (ANP)
-
This compound and other test antagonists
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or RIA)
Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach a suitable confluency.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a specific period.
-
Stimulation with Agonist: Add a fixed concentration of ANP to the cells to stimulate cGMP production and incubate for a defined time.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cGMP.
-
cGMP Measurement: Quantify the amount of cGMP in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the agonist (ANP) concentration in the presence of different concentrations of the antagonist. The dose-response curves will be shifted to the right in the presence of a competitive antagonist. A Schild plot analysis can then be used to determine the pA2 value, which is a measure of the antagonist's potency.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of NPRA antagonists.
Caption: A streamlined workflow for comparing NPRA antagonists.
Conclusion
The experimental data clearly demonstrates that this compound is a significantly more potent NPRA antagonist compared to other alternatives like Anantin and HS-142-1. Its low nanomolar Ki and high pA2 values indicate a strong binding affinity and functional inhibitory activity. For researchers and drug development professionals seeking a highly effective tool to investigate the NPRA signaling pathway or to develop novel therapeutics targeting this receptor, this compound represents a superior choice. The detailed protocols provided in this guide offer a solid foundation for conducting rigorous comparative studies.
Head-to-Head Comparison of NPRA Antagonists in a Competitive cGMP Assay
A Comprehensive Guide to Evaluating the Potency and Efficacy of HS-142-1 and A-71915
This guide provides a detailed head-to-head comparison of two prominent Natriuretic Peptide Receptor-A (NPRA) antagonists, HS-142-1 and A-71915, utilizing a competitive cyclic Guanosine Monophosphate (cGMP) production assay. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological evaluation of NPRA antagonists.
Introduction to NPRA and its Antagonists
Natriuretic Peptide Receptor-A (NPRA), also known as Guanylyl Cyclase-A (GC-A), is a key regulator of cardiovascular homeostasis.[1] Upon binding of its endogenous ligands, Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), NPRA catalyzes the conversion of GTP to the second messenger cGMP.[1][2] This signaling cascade mediates a range of physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.[1] Consequently, antagonists of NPRA are valuable research tools and potential therapeutic agents for conditions characterized by excessive NPRA activation.
This guide focuses on two well-characterized NPRA antagonists:
-
HS-142-1: A non-peptide antagonist of microbial origin that selectively inhibits the binding of natriuretic peptides to guanylyl cyclase-linked receptors.[3][4][5]
-
A-71915: A potent and competitive peptide antagonist of NPRA.[1][6][7]
The comparative efficacy of these antagonists is evaluated based on their ability to inhibit ANP-stimulated cGMP production in a cellular assay.
Data Presentation
The following table summarizes the quantitative data for HS-142-1 and A-71915 in inhibiting NPRA activity. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) or pA2 value, which are key parameters for comparing antagonist potency.
| Antagonist | Assay Type | Cell Line | Parameter | Value | Reference |
| HS-142-1 | cGMP Production | Cells expressing GC-A | IC50 | 1.8 µg/mL | [8] |
| Peptide Binding | Cells expressing GC-A | IC50 | 2.2 µg/mL | [8] | |
| A-71915 | cGMP Production | NB-OK-1 | pA2 | 9.48 | [1][6][7] |
| [125I]ANP Displacement | NB-OK-1 | Ki | 0.65 nM | [1][6][7] |
Experimental Protocols
A detailed methodology for a competitive cGMP assay to compare HS-142-1 and A-71915 is provided below. This protocol is adapted from established methods for measuring ANP-stimulated cGMP production in cultured cells.
Objective: To determine and compare the potency of HS-142-1 and A-71915 in inhibiting ANP-stimulated cGMP production in LLC-PK1 cells.
Materials:
-
LLC-PK1 cells (porcine kidney epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Atrial Natriuretic Peptide (ANP), human
-
HS-142-1
-
A-71915
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer
-
cGMP fluorescent assay kit
Procedure:
-
Cell Culture:
-
Culture LLC-PK1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Assay Protocol:
-
The following day, wash the cells twice with warm PBS.
-
Pre-incubate the cells for 15 minutes at 37°C with assay buffer containing 0.5 mM IBMX, a phosphodiesterase inhibitor, to prevent cGMP degradation.
-
Add increasing concentrations of the NPRA antagonists (HS-142-1 or A-71915) to the wells and incubate for 20 minutes at 37°C.
-
Stimulate the cells by adding a sub-maximal concentration of ANP (e.g., 10 nM) and incubate for an additional 10 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and adding 100 µL of cell lysis buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
cGMP Quantification:
-
Determine the intracellular cGMP concentration in the cell lysates using a commercially available cGMP fluorescent assay kit, following the manufacturer's instructions.
-
Briefly, this involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP conjugate for binding to a cGMP-specific antibody. The fluorescent signal is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Calculate the concentration of cGMP in each sample from the standard curve.
-
Plot the percentage of inhibition of ANP-stimulated cGMP production against the logarithm of the antagonist concentration.
-
Determine the IC50 value for each antagonist by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualization
The following diagrams illustrate the NPRA signaling pathway and the experimental workflow for the competitive cGMP assay.
Caption: NPRA signaling pathway.
References
- 1. HS-142-1, a Novel Non-peptide Antagonist for Atrial Natriuretic Peptide Receptor, Selectively Inhibits Particulate Guanylyl Cyclase and Lowers Cyclic GMP in LLC-PK1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchprotocols.org [researchprotocols.org]
- 5. JMIR Research Protocols - The Predictive Value of A, B, and C-Type Natriuretic Peptides in People at Risk of Heart Disease: Protocol for a Longitudinal Observational Study [researchprotocols.org]
- 6. Atrial natriuretic peptide binding, cross-linking, and stimulation of cyclic GMP accumulation and particulate guanylate cyclase activity in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
Validating the Specificity of A 71915 for NPRA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of A 71915, a widely used antagonist for the Natriuretic Peptide Receptor-A (NPRA), and other alternative compounds. The aim is to offer a clear perspective on its specificity, supported by available experimental data, to aid researchers in making informed decisions for their studies.
Introduction to NPRA and its Antagonists
Natriuretic Peptide Receptor-A (NPRA) is a key receptor in the cardiovascular and renal systems, primarily activated by atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Its activation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects, including vasodilation, natriuresis, and diuresis. Given its role in regulating blood pressure and fluid homeostasis, NPRA is a significant target for drug discovery.
The validation of pharmacological tools used to study NPRA is critical. This compound is a potent and competitive antagonist of NPRA[1][2][3][4][5]. However, a comprehensive understanding of its specificity, particularly concerning its interaction with other natriuretic peptide receptors like NPRB and NPRC, is essential for the accurate interpretation of experimental results. This guide compares this compound with other known NPRA antagonists, presenting available data on their receptor binding affinities and functional activities.
Comparative Analysis of NPRA Antagonists
The following table summarizes the available quantitative data for this compound and two other common NPRA antagonists, HS-142-1 and Anantin. It is important to note that while this compound is well-characterized at NPRA, there is a notable lack of publicly available data regarding its binding affinity and functional activity at NPRB and NPRC.
| Compound | Target Receptor | Binding Affinity | Functional Assay |
| This compound | NPRA | pKi = 9.18[2][3][6], Ki = 0.65 nM | pA2 = 9.48 (vs. ANP-induced cGMP production)[1] |
| NPRB | Data not available | Data not available | |
| NPRC | Data not available | Data not available | |
| HS-142-1 | NPRA (GC-A) | IC50 = 2.2 µg/ml[6] | IC50 = 1.8 µg/ml (vs. ANP-induced cGMP production)[6] |
| NPRB (GC-B) | IC50 = 3.3 µg/ml[6] | IC50 = 1.5 µg/ml (vs. CNP-induced cGMP production)[6] | |
| NPRC | Weak to no inhibition of radioligand binding[7][8] | Not applicable (NPRC is not directly coupled to cGMP production) | |
| Anantin | ANF Receptors | Kd = 0.61 µM (in bovine adrenal cortex membranes)[9][10] | Dose-dependently inhibits ANP-induced cGMP accumulation[9] |
| NPRA | Data not available | Data not available | |
| NPRB | Data not available | Data not available | |
| NPRC | Data not available | Data not available |
Key Observations:
-
This compound is a highly potent antagonist at NPRA. The absence of data for NPRB and NPRC is a significant gap in its specificity profile.
-
HS-142-1 demonstrates a lack of selectivity between the guanylyl cyclase-coupled receptors NPRA and NPRB, inhibiting both with similar potency[6][8][11]. It shows minimal interaction with the clearance receptor, NPRC[7][8].
-
Anantin is a competitive antagonist of ANF receptors, but its specific affinity for the individual receptor subtypes (NPRA, NPRB, and NPRC) is not well-defined in the available literature[9][10][12][13].
Experimental Protocols
To validate the specificity of a compound like this compound, two key types of experiments are typically performed: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound for NPRA, NPRB, and NPRC.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably overexpressing human NPRA, NPRB, or NPRC.
-
Radioligand: Use a suitable radiolabeled ligand, such as [¹²⁵I]-ANP for NPRA and NPRC, and [¹²⁵I]-CNP for NPRB.
-
Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cGMP Functional Assay
This assay measures the ability of a compound to inhibit the agonist-induced production of the second messenger cGMP, providing a measure of its functional antagonism (IC50 or pA2).
Objective: To determine the functional potency (IC50 or pA2) of this compound in blocking agonist-induced cGMP production via NPRA and NPRB.
Methodology:
-
Cell Culture: Use cell lines endogenously or recombinantly expressing NPRA or NPRB.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a specific agonist (e.g., ANP for NPRA, CNP for NPRB).
-
Cell Lysis and cGMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cGMP concentration using a commercially available ELISA or TR-FRET-based immunoassay.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the antagonist concentration to determine the IC50. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: NPRA Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for validating the specificity of an NPRA antagonist.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Natriuretic Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. bio-techne.com [bio-techne.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Stable expression of natriuretic peptide receptors: effects of HS-142-1, a non-peptide ANP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of renal natriuretic peptide receptor subpopulations by use of the non-peptide antagonist, HS-142-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition by HS-142-1, a novel nonpeptide atrial natriuretic peptide antagonist of microbial origin, of atrial natriuretic peptide-induced relaxation of isolated rabbit aorta through the blockade of guanylyl cyclase-linked receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anantin--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anantin--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HS-142-1, a potent antagonist of natriuretic peptides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anantin--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments. [susi.usi.ch]
- 13. ir.library.louisville.edu [ir.library.louisville.edu]
A-71915: A Potent Antagonist with High Selectivity for the Natriuretic Peptide Receptor-A
A-71915 is a well-characterized and highly potent competitive antagonist for the natriuretic peptide receptor-A (NPR-A), with a reported pKi of 9.18 and a Ki of 0.65 nM. [1][2] This peptide-based antagonist effectively displaces atrial natriuretic peptide (ANP) from its receptor and inhibits ANP-induced cyclic guanosine monophosphate (cGMP) production.[1] While its activity at the NPR-A is thoroughly documented, comprehensive data on its cross-reactivity with the other natriuretic peptide receptors, NPR-B and NPR-C, is limited in publicly available literature. This guide provides a comparative overview of the known selectivity of A-71915 and outlines the experimental methodologies used to assess natriuretic peptide receptor binding and function.
Comparative Binding and Functional Data
| Receptor | Ligand | A-71915 Binding Affinity (Ki) | A-71915 Functional Antagonism (pA2) | Endogenous Ligand(s) | Second Messenger |
| NPR-A | Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP) | 0.65 nM[1] | 9.48 (against ANP-induced cGMP production)[1] | ANP, BNP | cGMP |
| NPR-B | C-type Natriuretic Peptide (CNP) | Not Available | Not Available | CNP | cGMP |
| NPR-C | ANP, BNP, CNP | Not Available | Not Available | ANP, BNP, CNP | Gαi (inhibits adenylyl cyclase) |
Signaling Pathways of Natriuretic Peptide Receptors
Natriuretic peptide receptors mediate distinct signaling cascades upon ligand binding. NPR-A and NPR-B are guanylyl cyclase-coupled receptors that increase intracellular cGMP levels, while NPR-C is coupled to an inhibitory G-protein.
Caption: Signaling pathways of natriuretic peptide receptors A, B, and C.
Experimental Protocols
To determine the cross-reactivity of a compound like A-71915, receptor binding assays and functional assays are essential.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of A-71915 for NPR-A, NPR-B, and NPR-C.
Materials:
-
Cell membranes expressing the natriuretic peptide receptor of interest (NPR-A, NPR-B, or NPR-C).
-
Radiolabeled ligand (e.g., [¹²⁵I]-ANP for NPR-A and NPR-C, [¹²⁵I]-CNP for NPR-B).
-
Unlabeled A-71915 at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of A-71915 in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional cGMP Assay
This assay measures the ability of a compound to inhibit agonist-induced production of the second messenger cGMP.
Objective: To determine the functional antagonist potency (pA₂) of A-71915 at NPR-A and NPR-B.
Materials:
-
Whole cells expressing the natriuretic peptide receptor of interest (NPR-A or NPR-B).
-
Agonist (ANP for NPR-A, CNP for NPR-B).
-
A-71915 at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Lysis buffer.
-
cGMP immunoassay kit (e.g., ELISA or RIA).
Procedure:
-
Pre-incubate the cells with varying concentrations of A-71915.
-
Stimulate the cells with a range of concentrations of the appropriate agonist (ANP or CNP).
-
Incubate for a defined period (e.g., 10-15 minutes) to allow for cGMP production.
-
Terminate the reaction and lyse the cells to release intracellular cGMP.
-
Quantify the amount of cGMP in the cell lysates using a competitive immunoassay.
-
Construct dose-response curves for the agonist in the absence and presence of different concentrations of A-71915.
-
Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's dose-response curve.
Caption: Workflow for a functional cGMP assay.
References
A Comparative Review of the Selectivity Profile of A-71915, a Natriuretic Peptide Receptor-A Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of A-71915 with other alternative natriuretic peptide receptor antagonists. The information presented herein is supported by experimental data to aid in the objective evaluation of its performance.
Introduction to A-71915 and Natriuretic Peptide Receptors
A-71915 is a potent and competitive antagonist of the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A).[1][2][3][4] Natriuretic peptides, a family of structurally related hormones, play a crucial role in cardiovascular and renal homeostasis. They exert their effects through three main receptor subtypes: NPR-A, NPR-B (or GC-B), and the clearance receptor, NPR-C. NPR-A is the primary receptor for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), while NPR-B is selectively activated by C-type natriuretic peptide (CNP).[5] Both NPR-A and NPR-B are membrane-bound guanylyl cyclases that, upon activation, convert GTP to cyclic guanosine monophosphate (cGMP), a key second messenger.[5] NPR-C, which binds all natriuretic peptides, lacks a guanylyl cyclase domain and is primarily involved in the clearance of these peptides from circulation, though it may also have its own signaling functions.[6][7]
The development of selective antagonists for these receptors is of significant interest for elucidating the physiological roles of the natriuretic peptide system and for the potential treatment of various cardiovascular and renal diseases.
Comparative Selectivity Profile
This section provides a comparative overview of the binding affinities of A-71915 and two other natriuretic peptide receptor antagonists, Anantin and HS-142-1. The data has been compiled from various sources to offer a clear comparison.
| Compound | Receptor | Binding Affinity | Functional Activity |
| A-71915 | NPR-A | pKi = 9.18 [1][2][3][4], Ki = 0.65 nM [2] | pA2 = 9.48 (vs. ANP-induced cGMP production)[2] |
| NPR-B | Data not available | Data not available | |
| NPR-C | Data not available | Data not available | |
| Anantin | NPR-A | Kd = 0.6 µM | Inhibits ANP-induced cGMP accumulation |
| NPR-B | Data not available | Data not available | |
| NPR-C | Data not available | Data not available | |
| HS-142-1 | NPR-A | pK ≈ 6.51 (Kd ≈ 0.31 µM) [8], IC50 = 2.2 µg/mL | IC50 = 1.8 µg/mL (vs. ANP-induced cGMP production)[9] |
| NPR-B | IC50 = 3.3 µg/mL | IC50 = 1.5 µg/mL (vs. CNP-induced cGMP production)[9] | |
| NPR-C | Inactive[8] | Not applicable |
Note: Direct comparison of potency should be made with caution due to the different parameters reported (pKi, Ki, Kd, pA2, and IC50) and the varying experimental conditions across studies. A lower Ki, Kd, or IC50 value, and a higher pKi or pA2 value, indicate greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target natriuretic peptide receptor (NPR-A, NPR-B, or NPR-C) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [¹²⁵I]-ANP for NPR-A).
-
A range of concentrations of the unlabeled test compound (e.g., A-71915) is added to the wells to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cGMP Accumulation Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced production of the second messenger cGMP.
1. Cell Culture:
-
Cells endogenously expressing or engineered to express the target natriuretic peptide receptor (e.g., NB-OK-1 cells for NPR-A) are cultured in appropriate media.[2]
-
Cells are seeded in multi-well plates and grown to a suitable confluency.
2. Assay Procedure:
-
The cell culture medium is replaced with a pre-incubation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cGMP.
-
Cells are then incubated with varying concentrations of the antagonist (e.g., A-71915) for a defined period.
-
A fixed concentration of the agonist (e.g., ANP for NPR-A) is added to stimulate cGMP production.
-
The incubation is continued for a specific time at 37°C.
3. cGMP Measurement:
-
The reaction is terminated by lysing the cells.
-
The intracellular cGMP concentration in the cell lysates is determined using a commercially available cGMP immunoassay kit (e.g., ELISA or TR-FRET based).
4. Data Analysis:
-
The concentration-response curve for the antagonist's inhibition of agonist-stimulated cGMP production is plotted.
-
The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is calculated using Schild analysis. A higher pA2 value indicates greater antagonist potency.[2]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of ANP via NPR-A and a typical experimental workflow for evaluating an NPR-A antagonist.
Caption: ANP signaling pathway via NPR-A.
Caption: Workflow for evaluating an NPR-A antagonist.
References
- 1. A 71915 | Natriuretic Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable expression of natriuretic peptide receptors: effects of HS-142-1, a non-peptide ANP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Anantin as a non-competitive antagonist compared to competitive A 71915
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent antagonists of the natriuretic peptide receptor-A (NPR-A): Anantin and A-71915. We will delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays, offering valuable insights for researchers in cardiovascular and related fields.
Introduction to NPR-A and its Antagonists
The natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A), is a key regulator of cardiovascular homeostasis. When activated by its endogenous ligands, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), NPR-A catalyzes the conversion of GTP to cyclic GMP (cGMP).[1] This second messenger mediates a range of physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system, ultimately leading to a reduction in blood pressure and cardiac preload.[1][2]
Given its central role in cardiovascular regulation, NPR-A has emerged as a significant therapeutic target. The development of NPR-A antagonists allows for the modulation of the natriuretic peptide system, offering potential treatments for conditions associated with excessive NPR-A activation. This guide focuses on two such antagonists, Anantin and A-71915, highlighting their contrasting inhibitory profiles.
Mechanism of Action: A Tale of Two Antagonists
Anantin and A-71915 inhibit NPR-A through fundamentally different mechanisms. A-71915 is a competitive antagonist , while evidence suggests Anantin acts as a non-competitive antagonist .
A competitive antagonist , such as A-71915, binds to the same site on the receptor as the endogenous agonist (ANP).[3] This binding is reversible and can be overcome by increasing the concentration of the agonist. The presence of a competitive antagonist shifts the agonist dose-response curve to the right, increasing the EC50 (the concentration of agonist required to produce 50% of the maximal response) without affecting the maximal response (Emax).
In contrast, a non-competitive antagonist , like Anantin, binds to a different site on the receptor, known as an allosteric site.[4][5] This binding event alters the conformation of the receptor, preventing the agonist from eliciting a response, even when the agonist is bound to its own site.[4][5] This type of antagonism is generally not surmountable by increasing the agonist concentration and results in a decrease in the maximal response (Emax) without a significant change in the agonist's EC50.[6][7]
It is important to note that while more recent studies characterize Anantin as a non-competitive antagonist[8], some earlier literature describes it as a competitive antagonist[9][10]. This discrepancy may be due to different experimental conditions or evolving understanding of its mechanism.
Quantitative Comparison of Anantin and A-71915
The following table summarizes the available quantitative data for Anantin and A-71915, providing a clear comparison of their potency and binding affinity.
| Parameter | Anantin | A-71915 | Reference |
| Mechanism of Action | Non-competitive | Competitive | [8],[11][12] |
| Binding Affinity (Kd) | 0.61 µM | - | [9] |
| Binding Affinity (Ki) | - | 0.65 nM | [13] |
| Binding Affinity (pKi) | - | 9.18 | [11][12] |
| Functional Potency (pA2) | - | 9.48 | [13] |
Note: A direct comparison of functional potency is limited by the lack of a reported pA2 or IC50 value for Anantin's inhibition of ANP-induced cGMP production in the reviewed literature.
Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the NPR-A signaling pathway and the distinct points of intervention for Anantin and A-71915.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays used to characterize these antagonists.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity of Anantin and A-71915 for NPR-A.
1. Membrane Preparation:
-
Culture cells expressing a high density of NPR-A (e.g., HEK293 cells stably transfected with the NPR-A gene).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
A fixed concentration of radiolabeled ANP (e.g., [¹²⁵I]-ANP)
-
A range of concentrations of the unlabeled antagonist (Anantin or A-71915) or vehicle for total binding.
-
Add a high concentration of unlabeled ANP for determining non-specific binding.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the antagonist concentration.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cGMP Functional Assay
This protocol provides a general framework for a functional assay to measure the inhibitory effect of Anantin and A-71915 on ANP-stimulated cGMP production.
1. Cell Culture and Treatment:
-
Seed cells expressing NPR-A in a multi-well plate and grow them to near confluence.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of Anantin or A-71915 for a defined period.
-
Stimulate the cells with a fixed concentration of ANP (typically the EC80) for a short duration (e.g., 10-15 minutes) at 37°C.
2. Cell Lysis and cGMP Extraction:
-
Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl) to the cells.
-
Incubate for a period to ensure complete cell lysis and release of intracellular cGMP.
-
Centrifuge the cell lysates to pellet any debris.
3. cGMP Quantification:
-
Quantify the cGMP concentration in the supernatants using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions. These kits are typically based on the principle of competitive binding.
4. Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Determine the cGMP concentration in each sample from the standard curve.
-
Plot the cGMP concentration as a function of the antagonist concentration.
-
For the competitive antagonist A-71915, perform a Schild analysis by generating ANP dose-response curves in the presence of different fixed concentrations of the antagonist to determine the pA2 value.
-
For the non-competitive antagonist Anantin, determine the IC50 value for the inhibition of ANP-stimulated cGMP production.
Conclusion
Anantin and A-71915 represent two distinct classes of NPR-A antagonists, offering researchers valuable tools to probe the function of the natriuretic peptide system. A-71915, as a competitive antagonist, is ideal for studies where surmountable inhibition is desired. Anantin, with its non-competitive mechanism, provides a means to inhibit NPR-A signaling regardless of the agonist concentration. The choice between these antagonists will depend on the specific experimental goals. This guide provides the foundational knowledge and experimental frameworks to effectively utilize and compare these important research compounds.
References
- 1. Inhibition of atrial natriuretic peptide-induced cyclic GMP accumulation in the bovine endothelial cells with anti-atrial natriuretic peptide receptor antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Effects of ANP receptor antagonists on ANP secretion from adult rat cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Anantin--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.library.louisville.edu [ir.library.louisville.edu]
- 8. Allotopic antagonism of the non-peptide atrial natriuretic peptide (ANP) antagonist HS-142-1 on natriuretic peptide receptor NPR-A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atrial natriuretic peptide antagonists: biological evaluation and structural correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Account Suspended [toxicology.blog]
- 12. youtube.com [youtube.com]
- 13. Image:Effect of non-competitive antagonist on dose-response relationship-MSD Veterinary Manual [msdvetmanual.com]
Safety Operating Guide
Proper Disposal of A-71915: A Guide for Laboratory Professionals
Researchers and drug development professionals handling A-71915 must adhere to specific safety and disposal protocols to mitigate risks and ensure environmental protection. A-71915 is a potent natriuretic peptide receptor A (NPRA) antagonist and presents hazards that necessitate careful management of its waste.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of A-71915, aligning with safety data sheet recommendations.
Hazard and Safety Summary
A-71915 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Source: DC Chemicals Safety Data Sheet[3]
Personal Protective Equipment (PPE)
When handling A-71915, especially during disposal procedures, all personnel must wear appropriate personal protective equipment.
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Skin and Body Protection | Impervious clothing. |
| Respiratory Protection | Suitable respirator. |
Source: DC Chemicals Safety Data Sheet[3]
Step-by-Step Disposal Procedure
The primary directive for the disposal of A-71915 is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.
-
Containment:
-
Ensure all waste containing A-71915, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and personal protective equipment, is collected in a designated and clearly labeled waste container.
-
The container must be sealable and made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "A-71915," and the relevant hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage:
-
Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed contractors for this purpose.
-
Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of A-71915.
Caption: Decision workflow for the safe disposal of A-71915.
References
Essential Safety and Operational Guidance for Handling A-71915
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of A-71915, a potent and competitive natriuretic peptide receptor A (NPRA) antagonist.[1][2] The following procedural guidance, including personal protective equipment (PPE) requirements and disposal plans, is designed to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to safety necessitates the use of appropriate personal protective equipment. The following table summarizes the recommended PPE and safety protocols when handling A-71915.
| Equipment/Procedure | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect eyes from potential splashes or aerosol formation. |
| Hand Protection | Protective gloves | To prevent skin contact with the substance. |
| Skin and Body Protection | Impervious clothing | To shield the body from accidental exposure. |
| Respiratory Protection | Suitable respirator | To be used to avoid inhalation of dust or aerosols, especially in areas without adequate exhaust ventilation. |
| Engineering Controls | Adequate ventilation | To minimize inhalation exposure. Use only in areas with appropriate exhaust ventilation. |
| Emergency Equipment | Accessible safety shower and eye wash station | To provide immediate decontamination in case of accidental exposure. |
Safe Handling and Storage Workflow
The following diagram outlines the essential step-by-step process for the safe handling of A-71915, from initial preparation to final disposal. Adherence to this workflow is critical to minimize exposure risks and ensure laboratory safety.
Operational and Disposal Plans
Handling:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Use of this product should be restricted to areas with appropriate exhaust ventilation.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash skin thoroughly after handling.[3]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[3]
-
Protect from direct sunlight and sources of ignition.[3]
-
For the powdered form, store at -20°C.[3]
-
If in a solvent, store at -80°C.[3]
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[3]
-
Avoid release to the environment and collect any spillage.[3]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell and rinse your mouth.[3]
-
Eye Contact: Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids to ensure adequate flushing and promptly call a physician.[3]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3]
-
Inhalation: Immediately move the individual to fresh air.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
